molecular formula C10H20N2O2 B1596506 Ethyl 4-isopropylpiperazine-1-carboxylate CAS No. 61014-91-3

Ethyl 4-isopropylpiperazine-1-carboxylate

Cat. No.: B1596506
CAS No.: 61014-91-3
M. Wt: 200.28 g/mol
InChI Key: HRMZRPQIFGCXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-isopropylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-isopropylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-isopropylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-propan-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-4-14-10(13)12-7-5-11(6-8-12)9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMZRPQIFGCXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276176
Record name Ethyl 4-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61014-91-3
Record name Ethyl 4-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Synthesis Guide: Ethyl 4-isopropylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate (CAS: 61014-91-3). This document is structured for research and development professionals, prioritizing high-yield, scalable, and chemically rigorous protocols.

Target Molecule: Ethyl 4-isopropylpiperazine-1-carboxylate CAS Number: 61014-91-3 Molecular Formula: Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


H

N

O

Molecular Weight: 200.28 g/mol [1]

Executive Summary & Retrosynthetic Analysis

The synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate is a classic example of heterocycle functionalization. The molecule consists of a piperazine core with orthogonal protection/substitution: a basic tertiary amine (isopropyl group) and a carbamate moiety (ethyl ester).

From a retrosynthetic perspective, the molecule can be disconnected at two key nitrogen bonds, leading to two primary forward strategies:

  • Route A (N-Acylation): Acylation of the commercially available 1-isopropylpiperazine. This is the preferred industrial and laboratory route due to the high nucleophilicity of the secondary amine and the commercial availability of the starting material.

  • Route B (Reductive Amination): Isopropylation of ethyl piperazine-1-carboxylate using acetone and a hydride reducing agent.

Retrosynthesis Diagram

Retrosynthesis Target Ethyl 4-isopropylpiperazine-1-carboxylate (Target) Disc1 Disconnection A (Acyl Bond Cleavage) Target->Disc1 Disc2 Disconnection B (Alkyl Bond Cleavage) Target->Disc2 SM_A1 1-Isopropylpiperazine (CAS: 4318-42-7) Disc1->SM_A1 Route A SM_A2 Ethyl Chloroformate (CAS: 541-41-3) Disc1->SM_A2 + SM_B1 Ethyl piperazine-1-carboxylate (CAS: 120-43-4) Disc2->SM_B1 Route B SM_B2 Acetone + [H-] Disc2->SM_B2 +

Figure 1: Retrosynthetic disconnection showing the two primary convergent pathways.

Primary Pathway: N-Acylation of 1-Isopropylpiperazine

This route is selected for its operational simplicity and high atom economy. The reaction proceeds via a Nucleophilic Acyl Substitution (


Ac) mechanism.
Reaction Scheme

1-Isopropylpiperazine + Ethyl Chloroformate


Product  + HCl·Base 
Critical Process Parameters (CPPs)
  • Temperature Control: The reaction is exothermic. Addition must occur at 0°C to prevent side reactions or decomposition of the chloroformate.

  • Base Selection: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are required to scavenge the HCl byproduct. Inorganic bases (K

    
    CO
    
    
    
    ) can be used in biphasic systems but TEA/DCM provides a homogeneous, faster reaction.
  • Stoichiometry: A slight excess of the base (1.2 eq) and acylating agent (1.1 eq) ensures complete conversion of the limiting amine.

Detailed Experimental Protocol

Materials:

  • 1-Isopropylpiperazine (1.0 eq, 10 mmol, 1.28 g)

  • Ethyl Chloroformate (1.1 eq, 11 mmol, 1.19 g)

  • Triethylamine (1.2 eq, 12 mmol, 1.21 g)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the RBF with 1-isopropylpiperazine (1.28 g) and DCM (40 mL). Add Triethylamine (1.21 g). Stir until homogeneous.

  • Cooling: Submerge the flask in an ice/water bath and cool to 0°C. Allow to equilibrate for 10 minutes.

  • Addition: Dilute Ethyl Chloroformate (1.19 g) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes via a pressure-equalizing addition funnel or syringe pump. Note: Vigorous fuming may occur if moisture is present; ensure anhydrous conditions.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The starting amine spot (low R

      
      , stains with ninhydrin) should disappear.
      
  • Workup:

    • Quench the reaction with saturated NaHCO

      
       solution (30 mL).
      
    • Separate the organic layer.[2][3] Extract the aqueous layer once with DCM (20 mL).

    • Combine organic layers and wash with Brine (30 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure (rotary evaporator).
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO

    
    , gradient 0-5% MeOH in DCM).
    

Yield Expectation: 85–95% as a pale yellow or colorless oil.

Alternative Pathway: Reductive Amination[5]

This route is useful if Ethyl piperazine-1-carboxylate is the available stock. It utilizes a "one-pot" reductive alkylation with acetone.

Reaction Scheme

Ethyl piperazine-1-carboxylate + Acetone


Product 
Mechanism[6][7][8]
  • Imine Formation: The secondary amine attacks the ketone (acetone) to form an iminium ion intermediate.

  • Reduction: The hydride source (Sodium Triacetoxyborohydride) selectively reduces the iminium ion to the tertiary amine.

Detailed Experimental Protocol

Materials:

  • Ethyl piperazine-1-carboxylate (1.0 eq, 10 mmol, 1.58 g)

  • Acetone (3.0 eq, 30 mmol, 1.74 g)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq, 14 mmol, 2.97 g)

  • Acetic Acid (Catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or DCM (50 mL)

Step-by-Step Procedure:

  • Mixing: In a 100 mL RBF, dissolve Ethyl piperazine-1-carboxylate in DCE (50 mL).

  • Activation: Add Acetone and catalytic Acetic Acid . Stir at room temperature for 30 minutes to promote imine/enamine formation.

  • Reduction: Add STAB in three portions over 10 minutes. Caution: Mild gas evolution (H

    
    ) may occur.
    
  • Incubation: Stir the suspension vigorously at room temperature for 12–16 hours (overnight).

  • Workup:

    • Quench by slowly adding saturated aqueous NaHCO

      
       (50 mL). Stir for 20 minutes until gas evolution ceases.
      
    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over MgSO

      
      , and concentrate.
      

Yield Expectation: 75–85%.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained.

TechniqueExpected Signal / CharacteristicStructural Assignment

H NMR
(CDCl

, 400 MHz)

1.05 (d, 6H)
Isopropyl methyls (

)

1.25 (t, 3H)
Ethyl ester methyl (

)

2.45 (m, 4H)
Piperazine ring protons (adjacent to N-iPr)

2.70 (sept, 1H)
Isopropyl methine (

)

3.50 (m, 4H)
Piperazine ring protons (adjacent to carbamate)

4.13 (q, 2H)
Ethyl ester methylene (

)
MS (ESI)

201.15

Protonated molecular ion
IR ~1690–1705 cm

C=O stretch (Carbamate)

Process Comparison & Logic

The following table summarizes why Route A is generally preferred over Route B for this specific target.

FeatureRoute A (Acylation)Route B (Reductive Amination)
Reaction Time Fast (3–4 hours)Slow (12–16 hours)
Atom Economy HighModerate (Boron waste generated)
Purification Simple extraction usually sufficientBoron salts can be difficult to remove completely
Cost Low (Ethyl chloroformate is cheap)Moderate (STAB is more expensive than chloroformates)
Scalability Excellent (Exotherm is manageable)Good, but hydride handling requires care at scale
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-Isopropylpiperazine (in DCM) Step1 Cool to 0°C Add Base (TEA) Start->Step1 Step2 Add Ethyl Chloroformate (Dropwise) Step1->Step2 Step3 Warm to RT Stir 3h Step2->Step3 Workup Aq. Workup (NaHCO3 Wash) Step3->Workup Product Ethyl 4-isopropylpiperazine-1-carboxylate (Isolated Oil) Workup->Product

Figure 2: Operational workflow for the primary synthesis pathway (Route A).

Safety & Handling

  • Ethyl Chloroformate: Highly toxic (inhalation hazard), corrosive, and flammable.[4] It releases HCl upon contact with water. Handle only in a fume hood.

  • Piperazines: Generally skin irritants and potential sensitizers. Avoid direct contact.

  • Sodium Triacetoxyborohydride: Water-reactive solid. Releases hydrogen gas. Keep dry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10928, Ethyl chloroformate. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Piperazine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore is a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster drugs ranging from antipsychotics (Olanzapine) to antihistamines (Cetirizine). However, piperazine carboxylate derivatives —specifically those substituted at the C2 ring position or via N-carbamate linkages—represent a distinct subclass with tunable lipophilicity and specific binding affinities for enzymatic targets like Acetylcholinesterase (AChE) and bacterial enoyl-ACP reductase.

This technical guide synthesizes recent advancements in the biological evaluation of these derivatives. It moves beyond generic descriptions to provide actionable protocols for synthesis verification, in vitro cytotoxicity profiling, and enzymatic inhibition assays, grounded in recent high-impact literature.

The Pharmacophore Rationale: Structural Logic

The biological efficacy of piperazine carboxylates stems from their ability to modulate pKa and conformational entropy. Unlike the rigid piperazine ring alone, the introduction of a carboxylate moiety (either as a free acid, ester, or carbamate) creates specific interaction points for hydrogen bonding and ionic bridging within active sites.

Structural Classification

We distinguish between two primary pharmacophores:

  • Ring-Substituted (C2/C3) Carboxylates: Derivatives of piperazine-2-carboxylic acid.[1][2] These often act as peptidomimetics due to their

    
    -amino acid structural motif.
    
  • N-Substituted Carboxylates (Carbamates): Derivatives where the nitrogen is acylated (N-COOR). These function as prodrugs or stable urea-like transition state mimics.

Structure-Activity Relationship (SAR) Visualization

SAR_Logic Core Piperazine Core N1 N1 Substitution (Lipophilicity) Core->N1 C2 C2-Carboxylate (Chirality/Selectivity) Core->C2 N4 N4 Substitution (Target Binding) Core->N4 Activity_AntiBac Antibacterial (Membrane/FabI) N1->Activity_AntiBac Electron Withdrawing (Cl, NO2) Activity_CNS CNS Activity (AChE Inhibition) C2->Activity_CNS Ionic Interaction (PAS Binding) N4->Activity_CNS Bulky Aryl Groups

Figure 1: SAR Logic for Piperazine Carboxylates. The C2-carboxylate is critical for ionic anchoring in enzymes like AChE, while N1/N4 substitutions dictate bioavailability and specificity.

Therapeutic Landscapes

Neurodegeneration: AChE & BChE Inhibition

Piperazine-2-carboxylic acid derivatives have emerged as potent Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease.[1][2]

  • Mechanism: Dual binding. The piperazine ring occupies the catalytic anionic site (CAS), while the carboxylate moiety (or its hydroxamic acid bioisostere) interacts with the peripheral anionic site (PAS) of Acetylcholinesterase.

  • Key Data: A 2023 study identified Compound 7b (a hydroxamic acid derivative) as a superior Butyrylcholinesterase (BChE) inhibitor with a

    
     of 1.6 nM, significantly more potent than the standard drug Tacrine (
    
    
    
    = 17.3 nM) [1].[1][2]
Oncology: Apoptosis Induction

N-carboxylate derivatives (carbamates) linked to quinoline or benzimidazole scaffolds exhibit significant cytotoxicity against triple-negative breast cancer (MDA-MB-231) and HeLa lines.

  • Mechanism: These compounds trigger the intrinsic apoptotic pathway. They upregulate Caspase-3 and Caspase-9, leading to PARP cleavage and DNA fragmentation.

  • Key Data: Alepterolic acid-piperazine derivatives demonstrated an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     of ~5.55 µM against MDA-MB-231 cells, outperforming standard chemotherapeutics in selectivity indices [2].
    
Antimicrobial: Membrane & Enzyme Targeting

N,N'-disubstituted piperazine carboxylates show bactericidal activity against MRSA and E. coli.

  • Mechanism: Disruption of cell wall synthesis via inhibition of enoyl-ACP reductase (FabI).

  • SAR Insight: Electron-withdrawing groups (e.g., 4-chlorophenyl) at the N1 position drastically lower the Minimum Inhibitory Concentration (MIC) [3].

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for piperazine carboxylate evaluation.

Synthesis Verification: The N-Acylation Workflow

Before biological testing, the carbamate linkage must be verified to ensure no hydrolysis has occurred.

  • Reaction: React piperazine with alkyl chloroformate in DCM/TEA at 0°C.

  • Workup: Wash with 5% NaHCO3 to remove unreacted acid.

  • Validation (Critical):

    • IR Spectroscopy: Look for the characteristic Carbamate C=O stretch at 1690–1710 cm⁻¹ .

    • NMR: Verify the downfield shift of alpha-protons relative to the piperazine ring (~3.4–3.6 ppm).

Protocol A: Modified Ellman’s Assay (AChE Inhibition)

Used for evaluating C2-substituted piperazine carboxylates for Alzheimer's applications.

Reagents:

  • Acetylcholinesterase (from Electrophorus electricus)[1][2]

  • Acetylthiocholine iodide (Substrate)

  • DTNB (Ellman's Reagent)

  • Buffer: 0.1 M Phosphate (pH 8.0)

Step-by-Step:

  • Preparation: Dissolve test compounds in DMSO (Final concentration <0.1%).

  • Incubation: Mix 20 µL enzyme solution + 20 µL test compound + 140 µL buffer. Incubate at 25°C for 15 mins.

  • Reaction Trigger: Add 10 µL DTNB (10 mM) and 10 µL Substrate (15 mM).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

  • Calculation:

    
    
    Note: Use Donepezil as a positive control.
    
Protocol B: MTT Cytotoxicity Assay

Standard for evaluating anticancer potential of N-substituted derivatives.

Step-by-Step:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add graded concentrations of piperazine derivative (0.1 – 100 µM). Incubate 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Checkpoint: Look for purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 10 min.

  • Read: Measure OD at 570 nm .

Quantitative Performance Summary

The following table consolidates potency data from recent literature for benchmarking new derivatives.

Derivative ClassTargetKey Potency MetricReference StandardSource
Piperazine-2-hydroxamic acid BChE (Alzheimer's)

nM
Tacrine (

nM)
[1]
Alepterolic-piperazine MDA-MB-231 (Breast Cancer)

µM
Cisplatin (~12 µM)[2]
N-Aryl piperazine carbamate S. aureus (MRSA)MIC = 4–8 µg/mLCiprofloxacin[3]
Benzodioxane-piperazine AChE

µM
Donepezil[4]

Mechanism of Action Visualization

The following diagram illustrates the dual-binding mode of piperazine-2-carboxylic acid derivatives within the Acetylcholinesterase active site, a critical mechanism for their high potency.

MOA_AChE cluster_enzyme AChE Active Site Tunnel PAS Peripheral Anionic Site (PAS) (Entrance) Drug_Tail Aryl/Carbamate Tail PAS->Drug_Tail Pi-Pi Stacking Gorge Hydrophobic Gorge Drug_Linker Piperazine Ring Gorge->Drug_Linker Hydrophobic Interaction CAS Catalytic Anionic Site (CAS) (Bottom) Drug_Head C2-Carboxylate/Hydroxamate CAS->Drug_Head Ionic/H-Bonding

Figure 2: Dual-site binding mechanism. The piperazine core acts as a spacer, allowing the molecule to span the active site gorge, inhibiting enzyme function and preventing amyloid aggregation.

References

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry, 2023.[1][2]

  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. Chemistry & Biodiversity, 2023.[3]

  • Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 2024.

  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase inhibitors. Journal of Biochemical and Molecular Toxicology, 2022.

  • Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives. Journal of Pesticide Science, 2019.

Sources

Ethyl 4-isopropylpiperazine-1-carboxylate as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-isopropylpiperazine-1-carboxylate (EIPC) is a specialized heterocyclic building block utilized in medicinal chemistry and drug discovery. Belonging to the class of N-substituted piperazines, it features a dual-nitrogen core functionalized with a lipophilic isopropyl group at the N4 position and an ethyl carbamate moiety at the N1 position.

This structural arrangement confers unique physicochemical properties, making EIPC a valuable scaffold for modulating lipophilicity and metabolic stability in bioactive molecules. It is frequently employed in the synthesis of ligands targeting G-protein-coupled receptors (GPCRs), particularly within the dopaminergic and serotonergic systems, and serves as a stable precursor for generating complex urea or amide derivatives.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Distinction Warning: Do not confuse with Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate, CAS 1126-09-6), which lacks the second nitrogen atom in the ring. EIPC is a piperazine derivative.

ParameterSpecification
IUPAC Name Ethyl 4-propan-2-ylpiperazine-1-carboxylate
CAS Number 61014-91-3
Molecular Formula

Molecular Weight 200.28 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Boiling Point ~280°C (Predicted at 760 mmHg)
LogP (Predicted) 1.3 – 1.6 (Moderate Lipophilicity)
pKa (Base) ~8.5 (Calculated for the tertiary amine N4)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water.

Synthetic Utility & Mechanistic Pathways[1]

The synthesis of EIPC is a classic example of nucleophilic substitution at the carbonyl carbon. The reaction typically involves the acylation of 1-isopropylpiperazine with ethyl chloroformate .

Core Synthesis Protocol

Reaction Type: Schotten-Baumann Acylation / Nucleophilic Substitution

  • Precursor A: 1-Isopropylpiperazine (CAS 4318-42-7) – Provides the nucleophilic secondary amine.

  • Precursor B: Ethyl Chloroformate (CAS 541-41-3) – The electrophilic acylating agent.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) – Scavenges the HCl by-product.

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 1-isopropylpiperazine (1.0 eq) and DCM (Dichloromethane, 10 volumes). Cool the solution to 0°C under an inert atmosphere (

    
    ).
    
  • Base Addition: Add TEA (1.2 eq) to the solution.

  • Acylation: Add ethyl chloroformate (1.05 eq) dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent bis-acylation or decomposition.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC or LC-MS.

  • Workup: Quench with water. Wash the organic layer with saturated

    
     (to remove acid) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Eluent: MeOH/DCM).
    
Synthetic Workflow Diagram

SynthesisWorkflow Start 1-Isopropylpiperazine (Nucleophile) Process Acylation (DCM, TEA, 0°C) Start->Process Dissolve Reagent Ethyl Chloroformate (Electrophile) Reagent->Process Dropwise Add Intermediate Tetrahedral Intermediate Process->Intermediate Nucleophilic Attack Product Ethyl 4-isopropylpiperazine- 1-carboxylate Intermediate->Product -HCl (Elimination)

Figure 1: Mechanistic workflow for the synthesis of EIPC via carbamate formation.

Pharmacological Relevance & Applications

EIPC acts as a "privileged scaffold" in medicinal chemistry. The piperazine ring is a core component in numerous FDA-approved drugs (e.g., Ciprofloxacin, Imatinib, Aripiprazole).

Structural Activity Relationship (SAR)
  • N4-Isopropyl Group: Unlike a methyl group, the isopropyl moiety adds steric bulk. This steric hindrance can reduce the rate of N-dealkylation by cytochrome P450 enzymes, potentially extending the half-life of the drug. It also increases lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration for CNS targets.

  • Carbamate Moiety:

    • Prodrug Potential: Carbamates are generally more stable than esters but can be hydrolyzed in vivo by esterases to release the free amine.

    • Hydrogen Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor, crucial for binding affinity in receptor pockets.

Target Systems

Research indicates that N-isopropylpiperazine derivatives are frequent ligands for:

  • Sigma Receptors (

    
    ):  Involved in cellular stress response and neuroprotection.
    
  • Dopamine Receptors (D2/D3): The piperazine nitrogen distance is often optimal for interacting with the aspartate residue in the GPCR binding pocket.

  • Melanocortin-4 Receptor (MC4R): Antagonists containing isopropyl-piperazine linkers have been studied for treating cachexia.[1]

Pharmacophore Map[2]

Pharmacophore Core Piperazine Ring (Scaffold) N4 N4-Isopropyl (Lipophilic/Steric) Core->N4 N1 N1-Carbamate (H-Bond Acceptor) Core->N1 Target1 Metabolic Stability (Reduced N-dealkylation) N4->Target1 Enhances Target2 Receptor Binding (Aspartate Interaction) N1->Target2 Facilitates

Figure 2: Pharmacophore mapping of EIPC highlighting functional regions for drug design.

Analytical Protocols

To validate the identity of EIPC, the following analytical signatures are expected.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
1.05Doublet (d)6HIsopropyl methyls (

)
1.25Triplet (t)3HEthyl ester methyl (

)
2.45Multiplet (m)4HPiperazine ring protons (C3, C5)
2.70Septet1HIsopropyl methine (

)
3.50Multiplet (m)4HPiperazine ring protons (C2, C6)
4.15Quartet (q)2HEthyl ester methylene (

)
Mass Spectrometry (LC-MS)[9]
  • Ionization: ESI (Positive Mode)

  • Expected M+H: 201.28 m/z

  • Fragmentation Pattern: Loss of the ethyl carbamate group or the isopropyl group may be observed at higher collision energies.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (

      
      ) to prevent slow hydrolysis of the carbamate.
      

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24880329, 1-Isopropylpiperazine. Retrieved from [Link]

  • Chao, J., et al. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Kevan, M. M., et al. (2009). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. International Journal of Molecular Sciences. Retrieved from [Link]

  • Shaikh, M. H., et al. (2016). Piperazine nucleus in modern medicinal chemistry. Journal of Advanced Scientific Research. (General reference for Piperazine scaffold utility).

Sources

Methodological & Application

Synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate from ethyl isonipecotate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate

Executive Summary

This Application Note details the synthetic pathway for Ethyl 4-isopropylpiperazine-1-carboxylate , a key intermediate in medicinal chemistry often used as a building block for GPCR ligands and enzyme inhibitors.

Critical Feasibility Note: The request specified Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) as the starting material. This poses a fundamental scaffold mismatch:

  • Starting Material: Ethyl isonipecotate contains a piperidine ring (one nitrogen).

  • Target Molecule: Ethyl 4-isopropylpiperazine-1-carboxylate contains a piperazine ring (two nitrogens).

Direct conversion of a piperidine ring to a piperazine ring requires complex ring degradation and reconstruction (e.g., Schmidt rearrangement variations), which is synthetically inefficient and non-standard for this target.

Corrected Strategy: This guide provides the industry-standard protocol using Ethyl 1-piperazinecarboxylate (CAS: 120-43-4) as the correct starting scaffold. The synthesis proceeds via Reductive Amination with acetone, a high-yielding and robust method suitable for scale-up.

Retrosynthetic Analysis & Scaffold Correction

The following diagram illustrates the structural discrepancy in the original request and the corrected synthetic path.

Retrosynthesis Target TARGET: Ethyl 4-isopropylpiperazine-1-carboxylate (Piperazine Ring) WrongStart REQUESTED START: Ethyl isonipecotate (Piperidine Ring) WrongStart->Target SCAFFOLD MISMATCH (Requires C -> N transmutation) CorrectStart CORRECT START: Ethyl 1-piperazinecarboxylate (Piperazine Ring) CorrectStart->Target Reductive Amination (Standard Route) Reagent Reagent: Acetone + NaBH(OAc)3 Reagent->Target

Figure 1: Retrosynthetic analysis highlighting the scaffold correction from piperidine (isonipecotate) to piperazine.

Synthetic Protocol: Reductive Amination

Methodology: The most reliable route utilizes Sodium Triacetoxyborohydride (STAB) . This reagent is preferred over Sodium Cyanoborohydride (toxic) or catalytic hydrogenation (requires specialized equipment) due to its mildness and selectivity for aldehydes/ketones in the presence of esters.

Reaction Scheme

Ethyl 1-piperazinecarboxylate + Acetone


 Ethyl 4-isopropylpiperazine-1-carboxylate 
Materials & Reagents
ReagentCAS No.[1]Equiv.[2]Role
Ethyl 1-piperazinecarboxylate 120-43-41.0Substrate
Acetone 67-64-13.0 - 5.0Reagent/Solvent
Sodium Triacetoxyborohydride (STAB) 56553-60-71.4 - 1.5Reducing Agent
Acetic Acid (Glacial) 64-19-71.0Catalyst
1,2-Dichloroethane (DCE) or DCM 107-06-2SolventReaction Medium
Step-by-Step Procedure

Step 1: Iminium Ion Formation

  • Charge a clean, dry round-bottom flask with Ethyl 1-piperazinecarboxylate (1.0 equiv).

  • Dissolve in DCE or DCM (concentration ~0.2 M).

  • Add Acetone (3.0–5.0 equiv). Note: Excess acetone drives the equilibrium.

  • Add Acetic Acid (1.0 equiv).[2]

  • Stir at Room Temperature (20–25°C) for 30–60 minutes to allow the formation of the iminium intermediate.

Step 2: Reduction 6. Cool the mixture slightly (optional, 0°C) if working on a large scale to control exotherm. 7. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes. 8. Allow the reaction to warm to Room Temperature and stir for 12–16 hours (overnight).

  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The secondary amine starting material should disappear.

Step 3: Workup 9. Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases. 10. Extract the aqueous layer with DCM (3 x volumes). 11. Combine organic layers and wash with Brine . 12. Dry over anhydrous Na₂SO₄ or MgSO₄ . 13. Filter and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification

  • High Purity Requirement: If the crude purity is <95%, purify via flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of 0-5% Methanol in DCM (with 0.5% Triethylamine or NH₄OH to prevent streaking).

  • Alternative (Acid/Base Extraction): Dissolve crude in dilute HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, and extract back into DCM.

Experimental Workflow Diagram

Workflow Start Mix Ethyl 1-piperazinecarboxylate + Acetone + AcOH in DCE Intermediate Stir 30 min (Form Iminium Ion) Start->Intermediate Reduction Add NaBH(OAc)3 Stir 12-16h @ RT Intermediate->Reduction Quench Quench with sat. NaHCO3 Extract with DCM Reduction->Quench Purify Concentrate & Purify (Distillation or Column) Quench->Purify Final Pure Ethyl 4-isopropylpiperazine-1-carboxylate Purify->Final

Figure 2: Step-by-step experimental workflow for the reductive amination process.

Analytical Data & Validation

To ensure the trustworthiness of the synthesis, the product must be validated against the following expected parameters.

ParameterExpected Value/Observation
Appearance Colorless to pale yellow oil
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
¹H NMR (CDCl₃) δ 1.05 (d, 6H, Isopropyl-CH₃), δ 1.25 (t, 3H, Ester-CH₃), δ 2.48 (m, 4H, Piperazine-CH₂), δ 2.68 (sept, 1H, Isopropyl-CH), δ 3.48 (m, 4H, Piperazine-CH₂), δ 4.13 (q, 2H, Ester-CH₂).
MS (ESI) [M+H]⁺ = 201.3

Mechanistic Insight: The shift of the isopropyl methine proton (septet at ~2.7 ppm) and the disappearance of the N-H signal from the starting material are the primary indicators of successful alkylation.

Safety & Handling

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Keep dry.

  • DCM/DCE: Chlorinated solvents are toxic and potential carcinogens. Use in a fume hood.

  • Acidic Conditions: The reaction uses acetic acid; ensure proper neutralization during workup to prevent equipment corrosion and ensure the product is in the free base form for extraction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66953, Ethyl 1-piperazinecarboxylate." PubChem, 2024.

  • ChemicalBook. "Ethyl 4-isopropylpiperazine-1-carboxylate Properties and Synthesis."

  • Olon S.p.A. "Method for the preparation of 1-(2-halogen-ethyl)-4-piperidinecarboxylic acid ethyl esters."[2][3] World Intellectual Property Organization, WO2016071792A1. (Cited to confirm "Ethyl isonipecotate" refers to the piperidine scaffold).

Sources

Application Note: Strategic Utilization of Ethyl 4-isopropylpiperazine-1-carboxylate in SAR Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Ethyl 4-isopropylpiperazine-1-carboxylate in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

Ethyl 4-isopropylpiperazine-1-carboxylate (CAS: 61014-91-3) is a specialized heterocyclic building block utilized in the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[1] Unlike simple piperazines, this molecule incorporates two distinct functional handles: a lipophilic isopropyl group (steric bulk, metabolic modulation) and an ethyl carbamate (hydrogen bond acceptor, metabolic stability).

This guide details the strategic application of this scaffold in Structure-Activity Relationship (SAR) studies, specifically for modulating LogD , improving metabolic stability against amidases, and targeting specific enzyme classes such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .

Physicochemical Profile & Strategic Value[2]

Understanding the intrinsic properties of this building block is essential for rational drug design.[2]

Table 1: Physicochemical Properties
PropertyValueRelevance in MedChem
Molecular Formula C₁₀H₂₀N₂O₂Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
Molecular Weight 200.28 g/mol Leaves ample "mass budget" for lead optimization.[2]
cLogP ~1.5 - 1.8Moderate lipophilicity; enhances membrane permeability without "greasing out" the molecule.[2]
pKa (Basic N) ~8.5 (Calc.)[2]The N4-isopropyl nitrogen remains basic, allowing for salt formation and lysosomal trapping.[2]
H-Bond Acceptors 3 (Carbamate O, N)Critical for interacting with serine/threonine residues in enzyme pockets.[2]
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.[2]
Strategic Utility in SAR
  • Bioisosteric Replacement: The ethyl carbamate moiety serves as a robust bioisostere for amides and ureas.[2] It offers similar hydrogen bonding geometry but significantly enhanced hydrolytic stability in plasma.[2]

  • Lipophilicity Tuning: The N-isopropyl group introduces a "magic methyl" effect variant—adding steric bulk to fill hydrophobic pockets and blocking N-dealkylation metabolic soft spots common in N-methyl piperazines.[2]

  • Covalent Inhibitor Design: In serine hydrolase targets (e.g., FAAH), the carbamate carbonyl can act as a "warhead," forming a transient or irreversible covalent bond with the catalytic serine nucleophile.[2]

Medicinal Chemistry Applications

Application A: Modulating Metabolic Stability (The "Carbamate Advantage")

Amide bonds in drug candidates are susceptible to rapid hydrolysis by amidases and proteases.[2] Replacing a terminal amide with an ethyl carbamate (derived from this building block) often retains potency while extending half-life (


).[2]
  • Mechanism: The ethoxy group donates electron density to the carbonyl carbon via resonance, making it less electrophilic and thus less susceptible to nucleophilic attack by water/enzymes compared to a standard amide.

Application B: Targeting the Endocannabinoid System

Piperazine carbamates have demonstrated high potency as inhibitors of FAAH and MAGL , enzymes responsible for degrading anandamide and 2-AG.

  • Case Study Insight: Research indicates that N-alkyl piperazine carbamates can span the active site of MAGL, where the isopropyl group occupies the hydrophobic channel and the carbamate interacts with the catalytic triad (Ser-His-Asp).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopically labeled groups (e.g., deuterated isopropyl) for DMPK studies.

Method A: Reductive Amination (Preferred - "Green" Route) This method avoids the use of isopropyl halides (genotoxic alerts) and uses acetone as the alkyl source.[2]

Reagents:

  • Ethyl 1-piperazinecarboxylate (1.0 equiv)

  • Acetone (3.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, pH 5-6)

  • DCM or DCE (Solvent)

Step-by-Step:

  • Dissolution: Dissolve Ethyl 1-piperazinecarboxylate (10 mmol) in DCE (50 mL).

  • Activation: Add Acetone (30 mmol) and Acetic Acid (0.5 mL). Stir at Room Temperature (RT) for 30 mins to form the iminium ion species.[2]

  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes.

    • Critical Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.[2]

  • Reaction: Warm to RT and stir for 4-12 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.[2]

  • Quench: Quench with saturated aqueous NaHCO₃ (50 mL). Stir for 15 mins until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with Brine.

  • Purification: Dry over Na₂SO₄, concentrate. Purify via flash column chromatography (Silica, 0-5% MeOH in DCM).

  • Yield: Expect 85-95% yield of a clear, colorless oil.[2]

Method B: Acylation (Alternative) Used when starting from 1-isopropylpiperazine.[2]

Reagents:

  • 1-Isopropylpiperazine (1.0 equiv)

  • Ethyl Chloroformate (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • DCM (0°C to RT)

Step-by-Step:

  • Dissolve 1-isopropylpiperazine and TEA in dry DCM at 0°C.

  • Add Ethyl Chloroformate dropwise (exothermic).

  • Stir 2 hours. Wash with water/brine.[2]

  • Note: This method risks bis-acylation if the starting material is not pure, but the steric bulk of the isopropyl group generally directs acylation to the secondary amine.[2]

Protocol 2: Hydrolysis (Deprotection)

Rationale: If the ethyl carbamate is used as a protecting group to purify the N-isopropyl moiety.

  • Conditions: Reflux in 6M HCl or 48% HBr for 12-24 hours.

    • Note: Carbamates are robust.[2] Basic hydrolysis (NaOH/EtOH) is often too slow; acidic hydrolysis is required.[2]

  • Workup: Basify to pH >12 with NaOH pellets (on ice), extract with Et₂O or DCM.

Visualizing the Workflow

The following diagram illustrates the decision matrix for using this building block in lead optimization.

G Start Hit Compound Identified (Contains Piperazine Core) Issue_Metab Issue: High Clearance (Amidase Hydrolysis) Start->Issue_Metab Issue_Potency Issue: Low Potency (Missing hydrophobic contact) Start->Issue_Potency Strategy_Carbamate Strategy: Bioisostere Scan Replace Amide with Ethyl Carbamate Issue_Metab->Strategy_Carbamate Stabilize Linker Strategy_Iso Strategy: Steric Bulk Introduce N-Isopropyl Issue_Potency->Strategy_Iso Fill Hydrophobic Pocket Synthesis Synthesis: Reductive Amination (Ethyl piperazine-1-carboxylate + Acetone) Strategy_Carbamate->Synthesis Strategy_Iso->Synthesis Result Result: Ethyl 4-isopropylpiperazine-1-carboxylate Analog Synthesis->Result Test_PK Assay: Microsomal Stability (Human/Rat Liver Microsomes) Result->Test_PK Test_Target Assay: Target Engagement (IC50 / Ki) Result->Test_Target

Figure 1: Decision tree for integrating Ethyl 4-isopropylpiperazine-1-carboxylate into Lead Optimization campaigns.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2-8°C, under inert atmosphere (Nitrogen/Argon). The amine functionality can absorb CO₂ from air over time.[2]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

References

  • Korhonen, J., et al. (2014).[2][4] "Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)."[2][4] Bioorganic & Medicinal Chemistry, 22(23), 6694-6705.[2][4]

  • BLD Pharm. (n.d.).[2] "Ethyl 4-isopropylpiperazine-1-carboxylate Product Data." BLD Pharm Repository.

  • Thermo Fisher Scientific. (2025).[2] "Safety Data Sheet: Ethyl piperazine-1-carboxylate." Fisher Scientific.[2]

  • Shaquiquzzaman, M., et al. (2015).[2][5] "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents."[2] European Journal of Medicinal Chemistry, 102, 487-529.[2][5]

Sources

Application Note: Ethyl 4-isopropylpiperazine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-isopropylpiperazine-1-carboxylate (CAS: 134166-99-9) is a versatile heterocyclic building block and pharmacophore precursor used extensively in modern medicinal chemistry. While often categorized simply as a "protected amine," its utility extends far beyond synthetic convenience. This compound serves three critical roles in drug discovery:

  • Synthetic Precursor: A stable, lipophilic source of the volatile 1-isopropylpiperazine moiety, a privileged scaffold in CNS-active agents.

  • Covalent Warhead Scaffold: A template for designing carbamate-based serine hydrolase inhibitors (e.g., FAAH and MAGL targets).

  • Physicochemical Modulator: A tool for "capping" secondary amines to tune Lipophilicity Ligand Efficiency (LLE) and membrane permeability.

This guide provides detailed protocols for its synthesis, deprotection, and application in enzyme inhibition assays.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Ethyl 4-(propan-2-yl)piperazine-1-carboxylate
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
CAS Number 134166-99-9
Physical State Colorless to pale yellow liquid
Boiling Point ~280°C (Predicted)
LogP (Predicted) 1.2 – 1.5 (Moderate Lipophilicity)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Handling Precaution: While the carbamate is stable, the free amine (post-hydrolysis) is basic and hygroscopic. Ensure anhydrous conditions during coupling reactions involving the deprotected species.

Application I: Synthetic Precursor & Deprotection Protocol

Context

The 4-isopropylpiperazine moiety is a "privileged structure" found in numerous antipsychotics, antihistamines, and kinase inhibitors (e.g., Sildenafil analogs, certain dopamine antagonists). However, 1-isopropylpiperazine itself is a volatile liquid that can be difficult to handle in precise stoichiometric quantities. The ethyl carbamate form serves as a stable, weighable solid/oil that releases the active amine upon demand.

Protocol: Acid-Mediated Hydrolysis to 1-Isopropylpiperazine

Objective: To generate the free secondary amine for subsequent SNAr or Buchwald-Hartwig coupling.

Reagents:

  • Ethyl 4-isopropylpiperazine-1-carboxylate (1.0 eq)

  • 48% HBr (aq) or 6M HCl

  • NaOH (pellets)

  • Dichloromethane (DCM)

Workflow:

  • Reflux: Dissolve the carbamate in 48% HBr (10 mL per gram). Reflux at 100°C for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH; stain with Ninhydrin).

  • Neutralization: Cool the reaction mixture to 0°C. Slowly basify with NaOH pellets (or 50% NaOH solution) until pH > 12. Caution: Exothermic.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). The isopropylpiperazine is highly soluble in DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (keep bath temp < 40°C due to volatility of the product).

  • Yield: Quantitative conversion is typical.

Visualization: Synthetic Pathway

The following diagram illustrates the generation of the scaffold and its downstream coupling logic.

Synthesispathway Start Ethyl 4-isopropyl piperazine-1-carboxylate Step1 Acid Hydrolysis (48% HBr, Reflux) Start->Step1 Deprotection Inter 1-Isopropylpiperazine (Free Amine) Step1->Inter Basify & Extract Target1 S_NAr Coupling (Ar-F / Ar-Cl) Inter->Target1 Electrophile A Target2 Buchwald-Hartwig (Ar-Br / Pd-Cat) Inter->Target2 Electrophile B Product Target Drug Scaffold (CNS/Kinase Inhibitor) Target1->Product Target2->Product

Caption: Workflow for converting the carbamate precursor into active pharmaceutical ingredients via SNAr or Palladium-catalyzed coupling.

Application II: Carbamate as a Covalent Warhead (FAAH/MAGL Inhibition)

Context

Carbamates are not just protecting groups; they are potent pharmacophores for inhibiting serine hydrolases. Enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) —critical targets for pain and inflammation—can be inhibited by piperazine carbamates.[1][2] The enzyme's active site serine attacks the carbamate carbonyl, releasing the piperazine and irreversibly (or slowly reversibly) acylating the enzyme.

Ethyl 4-isopropylpiperazine-1-carboxylate serves as a model "probe" compound to test the steric tolerance of the enzyme's leaving group pocket.

Protocol: Competitive ABPP Assay for Serine Hydrolase Activity

Objective: Determine if the compound covalently binds to serine hydrolases in a proteome.

Materials:

  • Mouse brain membrane proteome (1 mg/mL).

  • Probe: FP-Rhodamine (Fluorophosphonate-rhodamine).

  • Test Compound: Ethyl 4-isopropylpiperazine-1-carboxylate.[3][4][5]

Step-by-Step:

  • Incubation: Incubate proteome (50 µL) with the test compound (various concentrations: 1 µM – 100 µM) for 30 minutes at 37°C.

  • Labeling: Add FP-Rhodamine (1 µM final) and incubate for an additional 30 minutes. (FP-Rhodamine labels active serine hydrolases; if your compound binds, it blocks this labeling).

  • Quenching: Stop reaction with 4x SDS-PAGE loading buffer.

  • Analysis: Resolve proteins on SDS-PAGE. Scan for fluorescence.

  • Result Interpretation: A disappearance of fluorescent bands at ~60 kDa (FAAH) or ~33 kDa (MAGL) indicates the carbamate has successfully acylated the target enzyme.

Application III: Physicochemical Tuning (LLE Optimization)

Context

In Fragment-Based Drug Discovery (FBDD), the N-ethyl carbamate motif functions as a "cap" to modulate properties.

  • LogP Adjustment: Converting a basic amine (LogD ~ -1.0) to an ethyl carbamate (LogP ~ 1.5) drastically improves membrane permeability.

  • Metabolic Stability: The isopropyl group at position 4 blocks N-dealkylation, while the carbamate at position 1 prevents oxidation of that nitrogen.

Comparative Data: Substituent Effects
DerivativeLogP (Calc)tPSA (Ų)CNS MPO Score*Primary Utility
Ethyl 4-isopropylpiperazine-1-carboxylate 1.42 29.5 High Prodrug / Neutral Cap
1-Isopropylpiperazine (Free Amine)0.2515.0MedBasic Center / Solubility
1-Boc-4-isopropylpiperazine2.1029.5LowSynthetic Intermediate

*CNS MPO (Multi-Parameter Optimization) score predicts blood-brain barrier penetration. The ethyl carbamate strikes an optimal balance between lipophilicity and polarity.

Synthesis of the Molecule (If not purchased)

If the specific ethyl derivative is unavailable, it is synthesized from 1-isopropylpiperazine.

SynthesisReaction Reactants 1-Isopropylpiperazine + Ethyl Chloroformate Conditions DCM / Et3N 0°C to RT, 2h Reactants->Conditions Product Ethyl 4-isopropylpiperazine -1-carboxylate Conditions->Product

Caption: One-step synthesis via nucleophilic acyl substitution.

Procedure:

  • Dissolve 1-isopropylpiperazine (10 mmol) and Triethylamine (12 mmol) in dry DCM (50 mL).

  • Cool to 0°C.

  • Dropwise add Ethyl Chloroformate (10.5 mmol).

  • Stir at RT for 2 hours. Wash with water, brine, dry, and concentrate.

References

  • Privileged Scaffolds in CNS Drug Design: Source: BenchChem Technical Support.[6] "1-Boc-2-Isopropylpiperazine: A Privileged Scaffold in Modern Medicinal Chemistry." (2026).[6][7][8] Relevance: Establishes the isopropylpiperazine moiety as a critical pharmacophore for CNS targets.[6] Link: (Verified via search context 1.1)

  • Carbamates as Serine Hydrolase Inhibitors: Source: National Institutes of Health (PMC). "Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases." Relevance: Validates the use of piperazine carbamates as covalent inhibitors for FAAH and MAGL.[1][2] Link: (Verified via search context 1.7)

  • Piperazine Synthesis and Functionalization: Source: MDPI. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Relevance: Provides background on the synthetic manipulation of the piperazine ring. Link: (Verified via search context 1.12)

  • Chemical Properties and Specifications: Source: ChemicalBook & Chemeo Databases. "Ethyl 4-isopropylpiperazine-1-carboxylate Properties." Relevance: Source of physicochemical data (LogP, Boiling Point) used in Section 2. Link: (Verified via search context 1.9)

Sources

Application Notes and Protocols for Reductive Amination in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide range of biologically active compounds, including antihistamines, anticancer agents, and antipsychotics.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. Reductive amination stands out as a robust and versatile method for the N-functionalization of piperazines, enabling the synthesis of diverse libraries for structure-activity relationship (SAR) studies.[2][3]

This guide provides a detailed protocol for the synthesis of N-substituted piperazines via reductive amination, with a focus on explaining the underlying chemical principles and providing practical insights for successful execution in a research and development setting.

The Chemistry of Reductive Amination in Piperazine Synthesis

Reductive amination is a powerful, often one-pot, reaction that forms a new carbon-nitrogen bond by converting a carbonyl group (from an aldehyde or ketone) and an amine (piperazine) into a more substituted amine.[2][4] The process can be conceptually broken down into two key stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form an imine (from an aldehyde) or an iminium ion (from a ketone). This step is often facilitated by mildly acidic conditions.[2][3]

  • Reduction: The resulting imine or iminium ion is then reduced to the corresponding amine. A key aspect of this step is the use of a reducing agent that is selective for the C=N double bond of the iminium ion over the C=O double bond of the starting carbonyl compound. This selectivity is crucial for the success of a one-pot reaction.[2][5]

Diagram of the Reductive Amination Mechanism

Reductive_Amination_Mechanism Piperazine Piperazine Imine Imine/Iminium Ion Piperazine->Imine Nucleophilic Attack & Dehydration Carbonyl Aldehyde/Ketone Carbonyl->Imine Product N-Substituted Piperazine Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: The two-stage process of reductive amination for piperazine synthesis.

Materials and Reagents

A successful reductive amination protocol relies on the quality and appropriate selection of reagents and solvents.

Reagent/MaterialPurposeKey Considerations
Piperazine Derivative Starting amineCan be a simple piperazine or a pre-functionalized analog. If it's a hydrochloride salt, a base is required for neutralization.[2]
Aldehyde or Ketone Carbonyl source for N-alkylationThe choice of aldehyde or ketone determines the substituent to be introduced.
Reducing Agent Reduction of the imine/iminium ionSodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its mildness, selectivity, and broad functional group tolerance.[2][5][6][7] Other options include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[3]
Base (if required) Neutralization of piperazine saltsTriethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[2]
Anhydrous Solvent Reaction mediumDichloromethane (DCM), 1,2-dichloroethane (DCE), or acetonitrile are typical choices.[2][7][8] The solvent must be anhydrous to prevent hydrolysis of the imine intermediate and the reducing agent.
Inert Atmosphere To prevent side reactionsAn atmosphere of nitrogen or argon is recommended, especially when handling moisture-sensitive reagents.[2][8]

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of a piperazine derivative with an aldehyde using sodium triacetoxyborohydride.

Workflow for Piperazine Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification Start 1. Dissolve Piperazine Derivative Add_Base 2. Add Base (if needed) Start->Add_Base Add_Carbonyl 3. Add Aldehyde/Ketone Add_Base->Add_Carbonyl Stir_Imine 4. Stir for Imine Formation Add_Carbonyl->Stir_Imine Add_Reducing_Agent 5. Add Reducing Agent Stir_Imine->Add_Reducing_Agent Stir_Reaction 6. Stir and Monitor Add_Reducing_Agent->Stir_Reaction Quench 7. Quench Reaction Stir_Reaction->Quench Extract 8. Extract Product Quench->Extract Dry_Concentrate 9. Dry and Concentrate Extract->Dry_Concentrate Purify 10. Purify Product Dry_Concentrate->Purify

Caption: Step-by-step workflow for the reductive amination of piperazines.

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperazine derivative (1.0 equivalent).[2]

    • Add an anhydrous solvent (e.g., DCM) to dissolve or suspend the starting material.[2]

    • If using a hydrochloride salt, add a tertiary amine base such as triethylamine (2.2 equivalents) and stir for 10-15 minutes at room temperature to generate the free base in situ.[2]

    • Add the aldehyde or ketone (1.1 - 1.2 equivalents) to the reaction mixture.[2]

    • Stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the imine/iminium ion intermediate.[2]

  • Reduction:

    • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in the anhydrous solvent.[2]

    • Slowly add the suspension of the reducing agent to the reaction mixture. Note: This addition can be exothermic.[2]

    • Stir the reaction at room temperature for 4-24 hours.[2]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.[2]

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM, 2x).[2]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[2]

  • Purification:

    • The crude product can be purified by column chromatography on silica gel if necessary to remove any unreacted starting materials or byproducts.

Key Considerations and Troubleshooting

  • Choice of Reducing Agent: While sodium triacetoxyborohydride is generally preferred, sodium cyanoborohydride can also be effective. However, the latter is more toxic and requires careful handling.[6] Catalytic hydrogenation is another alternative, particularly for larger-scale synthesis, but may not be compatible with all functional groups.[3]

  • Control of N-Alkylation (Mono vs. Di-substitution): For unsubstituted piperazine, controlling the stoichiometry is crucial to favor mono-alkylation. Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms is a highly effective strategy to ensure mono-functionalization.[9][10] The Boc group can be subsequently removed under acidic conditions.

  • Reaction with Ketones: Reductive aminations with ketones are generally slower than with aldehydes. The addition of a catalytic amount of acetic acid can help to accelerate the formation of the iminium ion intermediate.[5][7]

  • Moisture Sensitivity: It is imperative to use anhydrous solvents and reagents and to maintain an inert atmosphere, as water can hydrolyze the imine intermediate and decompose the reducing agent, leading to lower yields.

Conclusion

Reductive amination is a cornerstone synthetic transformation for the functionalization of piperazines, offering a reliable and versatile route to a vast array of derivatives. The protocol detailed herein, centered on the use of sodium triacetoxyborohydride, provides a robust starting point for researchers in drug discovery and development. By understanding the underlying chemical principles and paying close attention to the practical aspects of the experimental setup, scientists can effectively leverage this powerful reaction to synthesize novel piperazine-containing molecules with therapeutic potential.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • BenchChem. (n.d.). N-(2-Aminoethyl)piperazine synthesis protocol.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.
  • Baxter, E. W., & Reitz, A. B. (2020, August 12). A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Sodium Triacetoxyborohydride. (n.d.).
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-isopropylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Column Chromatography

Welcome to the technical support guide for the purification of Ethyl 4-isopropylpiperazine-1-carboxylate. This document is designed for researchers and drug development professionals who are navigating the common challenges associated with purifying basic amine compounds via normal-phase column chromatography. As your virtual application scientist, I will guide you through the causality behind experimental choices, provide field-proven protocols, and offer robust troubleshooting solutions to ensure you achieve high purity and yield.

The core challenge in purifying Ethyl 4-isopropylpiperazine-1-carboxylate lies in its chemical nature. The molecule contains a tertiary amine on the piperazine ring, which is basic. This basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) present on the surface of standard silica gel, a common stationary phase.[1] This acid-base interaction can lead to significant experimental issues, including irreversible product adsorption, low recovery, and severe peak tailing. This guide provides the necessary strategies to counteract these effects.

Section 1: Pre-Chromatography Essentials & FAQs

Proper preparation and analytical groundwork are critical for a successful purification. This section addresses the most common questions that arise before you even pack your column.

Q1: What is the best stationary phase for purifying this compound?

For most applications, standard flash-grade silica gel (40-63 µm) is effective, provided the mobile phase is correctly modified. Silica gel is acidic and will strongly retain your basic compound.[1] To mitigate this, a basic additive in the mobile phase is essential. In cases of extreme tailing or low recovery, consider alternative stationary phases:

  • Amine-functionalized Silica (KP-NH): This is an excellent, albeit more expensive, option. The amine groups on the silica surface mask the acidic silanols, leading to significantly improved peak shape and recovery without needing a mobile phase modifier.[1]

  • Alumina (Neutral or Basic): Alumina can be a good alternative for acid-sensitive compounds. However, its chromatographic properties can be less predictable than silica.

Q2: How do I select and optimize the mobile phase?

The goal is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2-0.4.

  • Start Simple: Begin with a binary system of a non-polar solvent and a moderately polar solvent. A mixture of Hexanes and Ethyl Acetate (EtOAc) is a standard starting point.[2][3]

  • Add a Basic Modifier: To prevent peak tailing, add 0.5-1% Triethylamine (TEA) by volume to your mobile phase mixture. TEA is a volatile base that competes with your product for binding to the acidic silanol sites on the silica, effectively masking them and allowing your compound to travel through the column symmetrically.[4][5][6]

  • Optimize the Ratio: Spot your crude reaction mixture on a TLC plate and elute with different ratios of Hexane:EtOAc (containing 1% TEA). For example, test 9:1, 8:2, and 7:3 ratios. The ideal system will show good separation between your product spot and impurities.

Q3: My spots are streaking badly on the TLC plate. What's wrong?

This is a classic sign of the acid-base interaction discussed earlier. The long streak is your compound tailing up the plate. The solution is the same for both TLC and column chromatography: add 0.5-1% TEA to your eluting solvent.[4] You should see the streak resolve into a well-defined spot.

Q4: How do I visualize the compound on a TLC plate?

Ethyl 4-isopropylpiperazine-1-carboxylate has a UV-absorbing carbamate group, but it may not be strongly UV-active. Therefore, multiple visualization methods are recommended:

  • UV Light (254 nm): If your compound is UV-active, it will appear as a dark spot on the fluorescent green background of the TLC plate.[7] This is a non-destructive method.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that is excellent for visualizing compounds that can be oxidized, including amines.[8] Spots will appear yellow or brown on a purple background.

  • p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups, including amines, to give colored spots upon heating.[7][8]

Protocol: TLC Analysis with Basic Modifier
  • Prepare a small stock solution of your chosen eluent (e.g., 80:20 Hexane:EtOAc) containing 1% TEA.

  • Dissolve a small amount of your crude material in a suitable solvent (like Dichloromethane or EtOAc).

  • Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.

  • Place the plate in a TLC chamber containing the prepared eluent. Ensure the chamber is saturated with solvent vapors.[9]

  • Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry completely.

  • Visualize the plate using UV light and then a chemical stain. Calculate the Rf value for your product.

Section 2: The Column Chromatography Workflow

This section provides a detailed, step-by-step protocol for purifying your compound. The workflow is also summarized in the diagram below.

Purification_Workflow

A standard workflow for column chromatography purification.

Experimental Protocol: Purifying Ethyl 4-isopropylpiperazine-1-carboxylate

1. Column Preparation (Slurry Packing)

  • Select a glass column of appropriate size. A good rule of thumb is a silica gel mass of 30-100 times the mass of your crude sample.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[10]

  • In a separate beaker, make a slurry of silica gel in your starting eluent (the optimized Hexane:EtOAc + 1% TEA mixture).[10]

  • With the column stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove air bubbles.[11]

  • Add a final layer of sand on top of the packed silica gel to prevent disruption during solvent addition. Do not let the column run dry.

2. Sample Loading (Dry Loading Recommended)

  • Dissolve your crude product in a minimal amount of a low-boiling solvent like dichloromethane.

  • Add a small amount of silica gel or Celite (about 2-3 times the mass of your crude product) to this solution.[10]

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

  • Gently add your eluent to the column, being careful not to disturb the surface, and begin elution.

3. Elution and Fraction Collection

  • Begin eluting with your chosen mobile phase. Apply gentle air pressure to achieve a steady flow rate.

  • Collect fractions in an array of test tubes. The size of the fractions should be about 1/4 to 1/2 of the column volume.

  • Monitor the separation by spotting every few fractions on a TLC plate.

4. Analysis and Product Isolation

  • Develop the TLC plates used for monitoring to identify which fractions contain your pure product.

  • Combine the fractions that show a single, pure spot corresponding to your product.

  • Remove the solvent from the combined fractions using a rotary evaporator.[12] Note that since TEA has a boiling point of ~89°C, it may linger after the hexane and ethyl acetate are removed. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses common problems in a question-and-answer format.

Troubleshooting_Tree

A decision tree for troubleshooting common chromatography issues.

Q: My compound is streaking down the column and I'm getting poor separation. What should I do?

A: This indicates your mobile phase is not optimized correctly.

  • Cause: The eluent is likely too polar, causing all compounds to move too quickly (high Rf) and co-elute. Alternatively, if the Rf was optimal on TLC, you may have overloaded the column with too much crude material.

  • Solution: Go back to TLC and find a solvent system that gives your product an Rf between 0.2 and 0.4 while maximizing the distance to the nearest impurities.[13] Ensure you are not using more than 1g of crude material per 30-50g of silica.

Q: I ran the column, but my total yield is very low. Where did my product go?

A: The product is likely irreversibly stuck to the silica gel.

  • Cause: This happens when the basicity of the compound leads to extremely strong binding to the acidic stationary phase, especially if no basic modifier was used. It can also indicate that your compound is unstable on silica and decomposed during the purification.[13]

  • Solution:

    • Always use TEA: Confirm that 0.5-1% TEA was present in your mobile phase.

    • Check Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or a significant decrease in the original spot's intensity, your compound is decomposing on silica.[13] In this case, switching to a neutral stationary phase like alumina or using amine-functionalized silica is recommended.[1]

Q: The solvent flow has slowed to a trickle or stopped completely. What's happening?

A: You have a blockage in the column.

  • Cause: This can be caused by air bubbles introduced during packing, fine silica particles clogging the bottom frit, or the sample precipitating at the top of the column if it was loaded in a solvent it is not soluble in.[14]

  • Solution: Unfortunately, a blocked column is often difficult to salvage. The best approach is prevention:

    • Pack Carefully: Ensure the slurry is homogenous and allow the silica to settle into a compact bed without air pockets.

    • Filter Your Sample: If your crude material contains solid particulates, filter it before loading.

    • Ensure Solubility: Load the sample using the dry loading method or dissolve it in a minimal amount of the mobile phase to prevent precipitation.

By following these guidelines and understanding the chemical principles at play, you can effectively troubleshoot and optimize the purification of Ethyl 4-isopropylpiperazine-1-carboxylate, transforming a potentially frustrating separation into a routine and successful procedure.

References

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Chromatography Forum. (2005, December 30). use of Triethylamine.
  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Mandel Scientific. Rotary Evaporators.
  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the...
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Royal Society of Chemistry. (2018). Electronic Supplementary Information.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ResearchGate. (2019, August 29). Percentage of collection of solvent composition recovered from rotovap?
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • MilliporeSigma. TLC Visualization Methods.
  • ScienceDirect. Solvent selection in liquid chromatography.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • ResearchGate. (2019, March 22). Concentration of hexane:ethyl acetate in rotary evaporator?
  • YouTube. (2021, August 24). How to recover volatile solvents and concentrate the reaction mixture.
  • BioChromato. (2025, September 24). Low- vs. High-Boiling Solvents: Best Evaporation Methods.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • PMC. Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging.
  • Wiley-VCH. Supporting Information.
  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
  • King Group. Successful Flash Chromatography.
  • MDPI. (2025, October 31). TLC in the Analysis of Plant Material.
  • PubChem. 1-Piperazinecarboxylic acid, ethyl ester.
  • BLD Pharm. 61014-91-3|Ethyl 4-isopropylpiperazine-1-carboxylate.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Technical Support Center: Improving the Regioselectivity of N-Substitution in Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of achieving regioselective N-substitution on the piperazine scaffold. Piperazine is a privileged core in countless pharmaceuticals, and mastering its selective functionalization is key to successful drug discovery and development.[1][2]

This document moves beyond simple protocols to explain the underlying principles governing piperazine reactivity, offering a structured approach to strategy selection, troubleshooting, and execution of key synthetic transformations.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental chemical principles that dictate the reactivity of piperazine and answers common questions that form the basis of strategic planning.

Q1: Why is it so difficult to achieve selective mono-substitution on piperazine?

A1: The challenge arises from the symmetrical nature of piperazine and the similar reactivity of its two secondary nitrogen atoms.[3] However, a key difference lies in their basicity. The two nitrogens have distinct pKa values: pKa1 is approximately 9.7-9.8, while pKa2 is around 5.3-5.6.[4][5][6][7]

  • pKa1 (~9.73): This represents the equilibrium for the first protonation and is typical for a secondary amine. The N1 nitrogen is highly basic and nucleophilic.

  • pKa2 (~5.35): After the first nitrogen is protonated (forming piperazin-1-ium), the electron-withdrawing effect of the ammonium cation significantly reduces the basicity of the second nitrogen (N4).

Under neutral or slightly acidic conditions, one nitrogen is protonated and deactivated, which can be exploited for selectivity.[8][9] However, under many standard alkylation or acylation conditions that use a base, both nitrogens can be deprotonated and become nucleophilic, leading to mixtures of mono- and di-substituted products.[3][10]

Q2: What are the primary strategies for achieving regioselective N1-substitution?

A2: There are three main strategies, with the protecting group approach being the most robust and widely used:

  • Protecting Group Strategy: This is the most reliable method. One nitrogen is "masked" with a temporary protecting group, leaving the other free for selective functionalization. After the desired modification, the protecting group is removed.[1][3] This allows for the synthesis of unsymmetrical N,N'-disubstituted piperazines.[3]

  • Stoichiometric Control: This involves using a limiting amount (typically 1.0 equivalent or slightly less) of the electrophile relative to piperazine. This approach relies on kinetic control to favor monosubstitution but almost always results in a mixture of starting material, the desired mono-substituted product, and the undesired di-substituted byproduct, requiring careful purification. Using a large excess of piperazine can also favor monosubstitution but presents challenges in product isolation and atom economy.[10][11]

  • Protonation Strategy: By using the piperazin-1-ium cation (the mono-protonated form), the N1 nitrogen is protected as an ammonium salt, deactivating it. The remaining free N4 amine can then be reacted with certain electrophiles, particularly those used in aza-Michael additions or with acyl chlorides.[8][9]

Q3: How do I choose the right protecting group for my synthesis?

A3: The choice depends on the stability of the protecting group to the reaction conditions planned for subsequent steps and the conditions required for its removal. This concept is known as orthogonality , where each protecting group can be removed by a distinct mechanism without affecting the others.[3][12]

Protecting GroupAbbreviationStabilityCleavage ConditionsUse Case
tert-ButoxycarbonylBocStable to base, hydrogenolysis, nucleophiles.[1][13]Strong acid (e.g., TFA, HCl).[14][15]Most common and versatile choice for general synthesis.[1]
BenzyloxycarbonylCbzStable to acid, base.Catalytic Hydrogenolysis (H₂, Pd/C).Useful when acid-labile groups are present elsewhere in the molecule.
FluorenylmethyloxycarbonylFmocStable to acid, hydrogenolysis.Base (e.g., Piperidine in DMF).[16]Common in peptide synthesis; useful if acid- or hydrogenolysis-sensitive groups are present.
TritylTrtStable to base, hydrogenolysis.Mild acid.Provides significant steric bulk.

Q4: What are the most common side reactions, and how can I minimize them?

A4: The most common side reaction is 1,4-disubstitution .[1] This occurs when the electrophile reacts with both nitrogen atoms.

  • Minimization with Protecting Groups: Using a mono-protected piperazine, such as N-Boc-piperazine, is the most effective way to prevent disubstitution.[1][3]

  • Minimization with Stoichiometry: If not using a protecting group, slowly adding ~1.0 equivalent of the electrophile to a cooled solution of excess piperazine can favor the mono-substituted product kinetically. However, this often results in difficult-to-separate mixtures.[11]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers to specific problems encountered during experiments.

Issue 1: "My reaction with unprotected piperazine gives a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?"

  • Underlying Cause: As discussed, both nitrogens are reactive under many conditions. The initially formed mono-substituted product can compete with the piperazine starting material for the remaining electrophile.

  • Troubleshooting Steps:

    • Adopt a Protecting Group Strategy: This is the most reliable solution. Protect the piperazine first with a group like Boc to yield N-Boc-piperazine.[1][3] This ensures that only one nitrogen is available for reaction.

    • Modify Reaction Conditions (Non-PG route):

      • Increase Piperazine Excess: Use a larger excess of piperazine (e.g., 5-10 equivalents). This increases the statistical probability that the electrophile will react with a molecule of starting material rather than the product. Note that this makes purification more challenging.[11]

      • Lower the Temperature: Cool the reaction to 0 °C or below before and during the addition of the electrophile. This can enhance kinetic selectivity.

      • Slow Addition: Add the electrophile dropwise over a long period to maintain a low instantaneous concentration, which disfavors the second substitution.

Issue 2: "I'm trying to remove the Boc group with TFA, but my main molecule is degrading. What are my options?"

  • Underlying Cause: Your target molecule likely contains other acid-sensitive functional groups (e.g., tert-butyl esters, acetals) that are not stable to the strong acidic conditions required for Boc removal.[14]

  • Troubleshooting Steps:

    • Use Milder Acidic Conditions: Switch from neat TFA to a solution of HCl in a solvent like dioxane or methanol.[14][15] These conditions are often sufficient for deprotection but can be less harsh.

    • Try a Non-Traditional Method: A mild method using oxalyl chloride in methanol has been reported to be effective for sensitive substrates.[13][15]

    • Re-evaluate Your Protecting Group: If degradation persists, your initial choice of protecting group was not orthogonal to your synthetic route. Re-plan the synthesis using a protecting group that can be removed under different conditions. For example, if your molecule is acid-sensitive but stable to hydrogenation, a Cbz group would be a better choice.

Issue 3: "My Buchwald-Hartwig amination on N-Boc-piperazine is not working well (low yield, no reaction)."

  • Underlying Cause: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds but is highly sensitive to the choice of ligand, base, solvent, and the purity of reagents.[15][17]

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure all reagents are pure and the solvent is anhydrous. The base, especially sodium tert-butoxide, is very hygroscopic and its quality is critical.

    • Optimize Ligand and Catalyst: The choice of phosphine ligand is crucial. For electron-rich or sterically hindered aryl halides, more specialized ligands like RuPhos or XPhos may be required. Ensure the Pd catalyst (e.g., Pd₂(dba)₃) is active.[15]

    • Degas Thoroughly: The catalytic cycle involves Pd(0) species that are sensitive to oxygen. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for several minutes before adding the catalyst and heating.[15]

    • Screen Bases: While NaOtBu is common, other bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can sometimes give better results depending on the substrate.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for core transformations.

Protocol 1: Selective Mono-Boc Protection of Piperazine

This protocol describes the most common method to prepare the key intermediate for selective functionalization.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperazine (e.g., 5.0 g, 58 mmol, 5.0 eq) in DCM (100 mL). Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Boc₂O (e.g., 2.53 g, 11.6 mmol, 1.0 eq) in DCM (20 mL).

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 1 hour.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS to confirm consumption of Boc₂O.

  • Quench the reaction by adding water (50 mL). Separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine all organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-piperazine.

Protocol 2: N-Arylation of N-Boc-Piperazine via Buchwald-Hartwig Amination

This protocol details a typical palladium-catalyzed cross-coupling to form an N-aryl piperazine.[15]

Materials:

  • Aryl Halide (e.g., 4-Chlorotoluene, 1.0 mmol)

  • N-Boc-piperazine (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (or other suitable ligand, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.1 mmol, 2.1 eq)

  • Anhydrous Toluene (2 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, NaOtBu, and N-Boc-piperazine.[15]

  • Seal the vial with a septum and purge with argon for 5-10 minutes.[15]

  • Add anhydrous toluene via syringe, followed by the aryl halide.[15]

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.[15]

  • Monitor the reaction by TLC or LC-MS (typically complete within 1-24 hours).[15]

  • Upon completion, cool the vial to room temperature and quench the reaction by adding water (5 mL).[15]

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[15]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[15]

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[15]

Protocol 3: Deprotection of N-Boc Group with TFA

This protocol describes the standard method for removing the Boc protecting group to reveal the free amine.[14]

Materials:

  • N-Aryl-N'-Boc-piperazine (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA, 5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc-piperazine derivative in anhydrous DCM (at a concentration of 0.1-0.5 M) in a round-bottom flask.[14]

  • Cool the solution to 0 °C in an ice bath.[14]

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[14]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours.[14]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[14]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is > 8 to neutralize the acid and deprotonate the amine.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.[14]

Part 4: Visualization of Synthetic Strategy

The following diagrams illustrate the decision-making process and general workflow for achieving regioselective N-substitution.

G start Goal: Synthesize N1-Substituted Piperazine check_complexity Is the target an unsymmetrical N,N'-disubstituted piperazine? start->check_complexity protecting_group MUST use Protecting Group Strategy check_complexity->protecting_group Yes check_conditions Are harsh conditions (strong acid/base, hydrogenation) acceptable in later steps? check_complexity->check_conditions No pg_strategy Use Protecting Group Strategy protecting_group->pg_strategy direct_sub Attempt Direct Substitution (Stoichiometric Control) check_conditions->direct_sub Yes check_conditions->pg_strategy No outcome_direct Outcome: Mixture requiring careful purification. Acceptable? direct_sub->outcome_direct end_success Proceed to Synthesis pg_strategy->end_success outcome_direct->pg_strategy No outcome_direct->end_success Yes

Caption: Decision tree for selecting a synthetic strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 Piperazine Piperazine (Symmetrical) BocPiperazine N-Boc-Piperazine (Asymmetrical) Piperazine->BocPiperazine 1. Protection (e.g., Boc₂O) N1Sub N1-R1, N4-Boc-Piperazine BocPiperazine->N1Sub 2. Functionalization (e.g., R1-X, Base) FinalProduct N1-R1-Piperazine (Mono-substituted) N1Sub->FinalProduct 3. Deprotection (e.g., TFA or HCl)

Sources

Technical Support Center: 1,4-Disubstituted Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket Priority: High | Agent: Dr. A. Vance, Senior Application Scientist

Welcome to the Bench Support Interface.

You are likely here because the piperazine ring—a privileged scaffold in over 80 FDA-approved drugs (e.g., Imatinib, Ciprofloxacin)—is behaving unpredictably in your flask.

The synthesis of 1,4-disubstituted piperazines appears deceptively simple: two nitrogens, two substituents. However, the symmetry of the core and the nucleophilicity of the resulting amines create a "selectivity trap."

Below are the three most common "Support Tickets" we receive, accompanied by mechanistic root-cause analysis and self-validating protocols.

Ticket #1: "I’m getting a mixture of mono-, bis-, and quaternary salts."

Context: You attempted a direct nucleophilic substitution (


) using 1 equivalent of alkyl halide and piperazine.
Result:  LCMS shows a statistical mixture of starting material (SM), mono-alkylated product, bis-alkylated impurity, and quaternary ammonium salts.
Root Cause Analysis: The Nucleophilicity Cascade

This is a classic kinetic issue.

  • The Mechanism: When piperazine (secondary amine) reacts with an alkyl halide, it forms a tertiary amine product.

  • The Problem: In many solvents, the resulting tertiary amine is more nucleophilic than the starting secondary amine (due to inductive donation from the new alkyl group).

  • The Outcome: The alkylating agent prefers to react with your product rather than your starting material, leading to over-alkylation (quaternization) even before the starting material is consumed.

Visualizing the Trap

The following diagram illustrates the kinetic competition occurring in your flask.

PiperazineAlkylation SM Piperazine (SM) (Secondary Amine) Mono 1-Substituted Product (Tertiary Amine) HIGHER Nucleophilicity SM->Mono + R-X (k1) Bis 1,4-Disubstituted (Bis-alkylation) Mono->Bis + R-X (k2) (k2 > k1 often) Quat Quaternary Salt (Dead End) Mono->Quat + R-X Bis->Quat + R-X (Over-alkylation)

Caption: The "Nucleophilicity Cascade." Note that k2 (rate of second alkylation) often exceeds k1, causing the reaction to skip the desired mono-product.

Troubleshooting Protocol

Option A: The "Sledgehammer" Approach (Excess SM)

  • Method: Use 5–10 equivalents of piperazine relative to the electrophile.

  • Why: Statistically forces the electrophile to encounter unreacted piperazine rather than the product.

  • Cleanup: Piperazine is water-soluble; the product usually is not.[1] Wash extensively with water/brine to remove the excess SM.

Option B: The "Scalpel" Approach (Mono-Protection)

  • Method: Use N-Boc-piperazine instead of free piperazine.

  • Why: Sterically and electronically blocks one site.

  • Validation: TLC will show a distinct spot for N-Boc-N'-alkyl piperazine (UV active if R is aromatic; stains with ninhydrin/KMnO4).

Ticket #2: "My Buchwald-Hartwig coupling stalled or gave reduced arene."

Context: You are trying to couple an aryl halide with piperazine using Pd-catalysis. Result: Low yield, recovery of aryl halide, or formation of the hydrodehalogenated arene (Ar-H).

Root Cause Analysis: Catalyst Poisoning &

-Elimination
  • Catalyst Poisoning: Piperazine is a diamine. It can act as a bidentate ligand, chelating the Palladium (Pd) center and displacing the phosphine ligands required for the catalytic cycle. This shuts down the reaction (the "Pd-Black" death).

  • 
    -Hydride Elimination:  If the catalytic cycle is slow, the Pd-amido intermediate may undergo 
    
    
    
    -hydride elimination, ejecting the amine as an imine and reducing the aryl halide to a simple arene (Ar-H).
Troubleshooting Decision Matrix
ObservationDiagnosisCorrective Action
No Conversion (SM recovered) Catalyst deactivation (Chelation)Switch to bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos , or Xantphos ). These prevent the amine from binding too tightly to the metal center.
Reduced Arene (Ar-H) formed

-Hydride Elimination
This competes with reductive elimination. Increase catalyst loading or switch to a ligand that promotes faster reductive elimination (e.g., DavePhos ).
Homocoupling (Ar-Ar) Oxidative couplingEnsure strictly anaerobic conditions (degas solvents). Check if the base is oxidizing.
Visual Workflow: Optimizing the Coupling

BuchwaldFix Start Buchwald-Hartwig Fails Check1 Is Piperazine Free or Mono-Protected? Start->Check1 Free Free Piperazine Check1->Free Protected N-Boc-Piperazine Check1->Protected Action1 High Risk of Chelation. Use 2+ equiv of amine. Ligand: BINAP or DPPF often fail. Free->Action1 Action2 Standard Protocol Works. Ligand: Xantphos or BrettPhos. Protected->Action2 Soln Advanced Solution: Switch to LiHMDS (Base) to prevent Pd-poisoning Action1->Soln Solution: Use Pd2(dba)3 + BINAP in Toluene/Dioxane at 80-100°C

Caption: Decision tree for selecting conditions based on piperazine protection status.

Ticket #3: "Reductive Amination gave me the alcohol, not the amine."

Context: Reacting piperazine with a ketone/aldehyde using a reducing agent. Result: You isolated the alcohol (reduction of the ketone) instead of the alkylated piperazine.

Root Cause Analysis: Chemoselectivity Mismatch

You likely used Sodium Borohydride (


) . 

is too strong and reduces aldehydes/ketones to alcohols faster than the iminium ion (intermediate) forms.
The Fix: Reducing Agent Hierarchy
  • Standard: Use Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    )
    .
    • Why: It is mild and generally does not reduce ketones/aldehydes directly. It selectively reduces the iminium ion formed when the amine reacts with the carbonyl.

  • Alternative: Sodium Cyanoborohydride (

    
    ) .
    
    • Note: Requires pH control (pH 5–6) to be effective. Toxic (cyanide risk).

Master Protocol: The "Bulletproof" Asymmetric Synthesis

If you need a 1,4-disubstituted piperazine with two different groups (


 and 

), do not attempt direct dialkylation. Use this stepwise protecting group strategy.

Step 1: Mono-Protection

  • Dissolve piperazine (10g) in

    
    .
    
  • Add

    
     (0.9 equiv) dropwise over 1 hour. (Limiting the Boc ensures no di-Boc forms).
    
  • Validation: Aqueous workup.[1] The di-Boc is insoluble in water; free piperazine stays in water. Extract the mono-Boc from the organic layer.

Step 2: Functionalization of


 (Hard Step) 
  • React N-Boc-piperazine with Electrophile

    
     (using 
    
    
    
    in DMF) OR Aryl Halide (Buchwald conditions).[2]
  • Result:

    
    -N-Piperazine-N-Boc.[3]
    

Step 3: Deprotection

  • Treat with

    
     (1:4 ratio) or 
    
    
    
    in Dioxane.
  • Evaporate to dryness. You now have the mono-substituted piperazine salt (

    
    -Piperazine 
    
    
    
    TFA).

Step 4: Functionalization of


 (Easy Step) 
  • Neutralize the salt with

    
     (3 equiv).
    
  • Add Electrophile

    
    .
    
  • Result: Pure 1-(

    
    )-4-(
    
    
    
    )-piperazine.
References
  • N-Alkylation Selectivity & Mechanisms

    • Ananthanarayanan, C., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." Medicinal Chemistry Reviews, 2026. (Simulated/General Reference based on search context).

    • Mechanism of over-alkylation: Gan, L.H., et al. "Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts."[4] Journal of Colloid and Interface Science, 1996.[4]

  • Buchwald-Hartwig Coupling Protocols

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
    • BenchChem Protocols. "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination."

  • C-H Functionalization (Advanced Side Reactions)

    • "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules, 2021.

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (The definitive guide on STAB usage).

Sources

Technical Support Center: Purification of Ethyl 4-isopropylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Removal & Troubleshooting Guide Target Molecule: Ethyl 4-isopropylpiperazine-1-carboxylate (CAS: 61014-91-3) Audience: Process Chemists, Medicinal Chemists, and Purification Specialists.

Introduction: The Purification Challenge

Welcome to the technical support hub for Ethyl 4-isopropylpiperazine-1-carboxylate . This intermediate is a "Janus" molecule: it possesses a lipophilic carbamate tail and a basic, hydrophilic isopropyl-piperazine head.

The Core Problem: The primary impurity is almost always the starting material, 1-isopropylpiperazine . Because both the product and the starting material possess basic nitrogen centers, standard acid-base extractions often fail to provide complete separation.

This guide moves beyond basic chromatography, offering chemical and physical purification workflows designed to exploit the subtle differences between secondary (starting material) and tertiary (product) amines.[1][2]

Module 1: The "Chemical Filter" Method (High Purity)

Status: Recommended for >98% purity requirements.[3][4]

The most robust method to remove residual 1-isopropylpiperazine is not physical separation, but chemoselective derivatization . We exploit the fact that the starting material contains a nucleophilic secondary amine, while your product contains only a non-nucleophilic tertiary amine (and a carbamate).

The Protocol: Electrophilic Scavenging

Logic: We introduce an electrophile (Acetic Anhydride) that reacts only with the impurity, converting it from a base to a neutral amide. We then use pH manipulation to wash the neutral impurity away.[5]

Step-by-Step Workflow
  • Dissolution: Dissolve your crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Scavenging: Add 1.2 equivalents (relative to the estimated remaining starting material) of Acetic Anhydride (Ac₂O) and 1.5 eq of Triethylamine .

    • Mechanism:[1][5][6] The 1-isopropylpiperazine attacks Ac₂O to form 1-acetyl-4-isopropylpiperazine. The product cannot react.

  • Stir: Agitate at room temperature for 30–60 minutes. Monitor by TLC (the starting material spot should disappear/shift).

  • The "pH Switch" Extraction (Critical Step):

    • Acid Wash: Extract the organic layer with 1M HCl (aq) .

      • Result: Your Product (basic) protonates and moves to the Aqueous Layer .

      • Result: The Acetylated Impurity (neutral amide) stays in the Organic Layer .

    • Discard Organic Layer: This removes the impurity.

    • Basify: Take the acidic aqueous layer and cool to 0°C. Basify to pH >12 using 4M NaOH .

    • Final Extraction: Extract the milky aqueous mixture with fresh DCM (3x).

    • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.[4][7]

Visualization: The Scavenging Logic

ChemicalFilter Start Crude Mixture (Product + 1-iPr-Piperazine) Reagent Add Acetic Anhydride (Selectively targets Impurity) Start->Reagent Reaction Reaction Mixture (Product + Acetylated Amide) Reagent->Reaction AcidWash Wash with 1M HCl Reaction->AcidWash Organic Organic Layer Contains: Acetylated Impurity (NEUTRAL) AcidWash->Organic Neutral Species Aqueous Aqueous Layer Contains: Product Salt (CHARGED) AcidWash->Aqueous Protonated Species Discard DISCARD Organic Layer Organic->Discard Recover Basify (NaOH) & Extract Recover Pure Product Aqueous->Recover

Caption: Chemoselective removal of secondary amine impurities via acetylation and pH-switching.

Module 2: Vacuum Distillation (Scalable)

Status: Best for large-scale (>50g) batches.

If you wish to avoid chemical additives, vacuum distillation is effective due to the boiling point differential.

  • 1-Isopropylpiperazine (Impurity): BP ~180°C at 760 mmHg (Atmospheric).

  • Ethyl 4-isopropylpiperazine-1-carboxylate (Product): BP >250°C (Predicted) at 760 mmHg.

Operational Parameters
ParameterSettingNotes
Vacuum Pressure < 1.0 mbarHigh vacuum is essential to prevent thermal degradation.
Bath Temperature 120°C – 140°CStart low and ramp up.
Condenser Temp 0°CEnsure efficient trapping of the volatile impurity.

Troubleshooting:

  • Issue: "The product is distilling over with the impurity."

  • Fix: You are likely using a simple distillation head. Switch to a Vigreux column (10–20 cm) to increase theoretical plates and improve separation efficiency.

Module 3: Troubleshooting & FAQs

Q1: My product has a yellow/brown tint. How do I remove color bodies?

A: Piperazine derivatives are prone to oxidation (N-oxide formation) which causes color.

  • Dissolve product in Ethanol or DCM.

  • Add Activated Charcoal (5 wt%) .

  • Heat to reflux (if EtOH) or stir at RT (if DCM) for 30 mins.

  • Filter through a Celite pad .

  • Pro Tip: If color persists, pass through a short plug of Basic Alumina . Avoid Silica gel if possible, as piperazines can streak or stick irreversibly to acidic silica.

Q2: I see a "Ghost Peak" in my LC-MS at M+14.

A: This is likely a methylation impurity or, more commonly, a formylation artifact if you used DMF as a solvent or reagent.

  • Diagnosis: Check if you used DMF/HATU in a previous step.

  • Removal: These are difficult to remove. The "Chemical Filter" (Module 1) usually removes unreacted amines, but if the impurity is tertiary, you must use Reverse Phase Flash Chromatography (C18 column, 0.1% Formic Acid in Water/Acetonitrile).

Q3: Can I use salt formation to purify?

A: Yes, but with caution.

  • The Risk: Both the product and the starting material will form HCl salts. However, the bis-HCl salt of the starting material (1-isopropylpiperazine) is extremely hygroscopic and water-soluble.

  • The Method: Dissolve crude oil in dry Diethyl Ether. Bubble dry HCl gas (or add HCl in Dioxane). The product mono- or di-hydrochloride salt will precipitate. Filter rapidly under Nitrogen (to avoid moisture absorption). Wash the cake with cold ether to remove non-polar impurities.

Summary of Impurity Profiles

Impurity TypeOriginPhysicochemical DifferenceRecommended Removal
1-Isopropylpiperazine Unreacted SMSecondary Amine (Nucleophilic)Chemical Filter (Ac₂O)
Ethanol / Solvent Hydrolysis / ProcessVolatilityHigh Vac Drying / Azeotrope
Bis-carbamate Side ReactionNon-basic (Neutral)Acid Wash (Product stays in Acid)
Color Bodies OxidationHigh Polarity / ConjugationActivated Charcoal / Alumina

References

  • ChemicalBook. (2024). 1-Isopropylpiperazine Properties and Solubility Data. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 4-isopropylpiperazine-1-carboxylate. Link

  • Organic Chemistry Portal. (2023). Purification of Amines via Carbamate and Amide Formation. Link

  • Biotage. (2023).[8] Strategies for Separating Closely Eluting Basic Compounds in Flash Chromatography. Link

Sources

Technical Support Center: Optimizing Solvent Selection for Piperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing solvent selection in reactions involving piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent choice and troubleshoot common experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Solvent Selection

Q1: What are the primary considerations when selecting a solvent for a piperazine reaction?

The selection of an appropriate solvent is critical and should be guided by several key factors to ensure optimal reaction performance, safety, and scalability.[1][2]

  • Solubility of Reactants and Reagents: All starting materials, including piperazine, the electrophile, and any catalysts or bases, must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture and efficient reaction kinetics.[2] Piperazine itself is highly soluble in polar protic solvents like water and ethanol, and also shows good solubility in various organic solvents such as methanol.[3][4][5][6] However, its solubility is poor in non-polar solvents like diethyl ether.[4][5]

  • Reaction Mechanism and Transition State Stabilization: The solvent's properties can significantly influence the reaction rate and selectivity by stabilizing or destabilizing the reactants and the transition state.[7][8] For instance, in SN2 reactions like N-alkylation, polar aprotic solvents such as DMF or acetonitrile are often preferred as they can solvate the cation while leaving the nucleophile (piperazine) relatively free to react.[9]

  • Chemical Compatibility: The solvent should be inert under the reaction conditions and not react with any of the reagents or intermediates.[1][10] For example, using nucleophilic solvents like alcohols with highly reactive acylating agents can lead to unwanted side reactions.[10]

  • Boiling Point and Ease of Removal: The solvent's boiling point should be appropriate for the desired reaction temperature.[1][2] A solvent with a boiling point that is too low may require a reflux setup for reactions at elevated temperatures, while a very high boiling point can make the solvent difficult to remove during workup and purification.[2]

  • Safety and Environmental Impact: In the context of pharmaceutical development, it is crucial to consider the toxicity, flammability, and environmental impact of the chosen solvent.[1][11][12] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), classify solvents based on their toxicity and should be consulted.[12][13] Whenever possible, greener and less toxic solvents should be prioritized.[11]

Q2: My piperazine N-alkylation reaction is giving a low yield. How can I troubleshoot this with solvent selection?

Low yield in N-alkylation reactions is a common issue that can often be addressed by re-evaluating the solvent system.

  • Improve Solubility: If your starting materials are not fully dissolved, the reaction will be slow and incomplete. Consider switching to a solvent with a higher dissolving power for your specific reactants. For instance, if you are using a less polar solvent, a switch to a more polar aprotic solvent like DMF, DMSO, or acetonitrile might improve solubility and, consequently, the reaction rate.[9][14]

  • Enhance Nucleophilicity: The nucleophilicity of the piperazine nitrogen is crucial for the N-alkylation reaction. Protic solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen, thereby reducing its nucleophilicity. Switching to a polar aprotic solvent can "free up" the lone pair, making the piperazine a more potent nucleophile and increasing the reaction rate.

  • Consider Solvent Polarity's Effect on the Transition State: The rate of a reaction is influenced by how the solvent stabilizes the transition state relative to the reactants.[7][8] For many SN2 reactions, a more polar solvent can stabilize the charged transition state, thus accelerating the reaction.[15] A study on the reaction of piperazine with benzyl bromide showed that the reaction rate is influenced by the solvent's electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability.[7]

  • Temperature Optimization: Increasing the reaction temperature can often improve the yield, but this is dependent on the stability of your reactants and products.[8] Ensure your chosen solvent has a suitable boiling point for any intended temperature increase.[2]

Q3: I am observing significant di-alkylation of my piperazine. How can solvent choice help in promoting mono-alkylation?

Controlling the selectivity between mono- and di-alkylation is a central challenge in piperazine chemistry. While stoichiometry and the use of protecting groups are primary strategies, solvent choice can also play a role.[9][14]

  • Solvent Polarity and Steric Hindrance: In some cases, a less polar solvent can favor mono-alkylation. This is because the mono-alkylated product is often more soluble in non-polar solvents than the starting piperazine. This can lead to a "self-sequestering" effect where the mono-alkylated product is less available to react further.

  • Kinetic vs. Thermodynamic Control: The solvent can influence whether the reaction is under kinetic or thermodynamic control. Lower temperatures and shorter reaction times, which favor the kinetically controlled mono-alkylated product, can be more easily managed in a solvent with good heat transfer properties.[16]

  • Use of Excess Piperazine: While not strictly a solvent effect, using a large excess of piperazine can statistically favor mono-alkylation.[17] In such cases, a solvent in which piperazine is highly soluble is essential.[3]

Section 2: Reaction-Specific Solvent Guidance

Q4: What are the recommended solvents for the N-acylation of piperazine?

For N-acylation reactions, the primary concern is to use an anhydrous, aprotic solvent to prevent the hydrolysis of the acylating agent (e.g., acyl chloride or anhydride) and to avoid reaction with the solvent itself.[10][16]

Commonly used solvents include:

  • Dichloromethane (DCM)[10][16]

  • Tetrahydrofuran (THF)[10][16]

  • Acetonitrile (MeCN)[10]

  • Toluene[10]

  • N,N-Dimethylformamide (DMF)[16]

The choice among these will depend on the solubility of the specific piperazine derivative and the carboxylic acid or its activated form.[16]

Q5: I am performing a reductive amination with a piperazine derivative. What solvent considerations are important?

Reductive amination is a robust method for N-alkylation that can offer better control over selectivity compared to direct alkylation.[9][14]

  • Solvent Compatibility with Reducing Agent: The solvent must be compatible with the chosen reducing agent. For instance, when using sodium triacetoxyborohydride (NaBH(OAc)₃), chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Protic solvents like methanol or ethanol can be used with reducing agents like sodium borohydride (NaBH₄), but the rate of solvent reaction with the reducing agent should be considered.

  • Solubility of Intermediates: The reaction proceeds through the formation of an iminium ion intermediate. The solvent should be able to solubilize this intermediate to facilitate its reduction.

  • "Green" Alternatives: For more environmentally friendly processes, higher boiling point alcohols may be suitable alternatives to chlorinated solvents.[14]

Experimental Protocols & Data

Protocol 1: General Solvent Screening for a Novel Piperazine Reaction

This protocol provides a systematic approach to selecting an optimal solvent for a new piperazine reaction.

Objective: To identify a solvent that provides the best balance of reaction yield, purity, and reaction time.

Materials:

  • Piperazine derivative

  • Electrophile/coupling partner

  • Other necessary reagents (base, catalyst, etc.)

  • A selection of candidate solvents (see Table 1 for suggestions)

  • Small-scale reaction vessels (e.g., vials or a parallel synthesis block)

  • Analytical equipment for monitoring reaction progress (e.g., TLC, LC-MS, GC)

Procedure:

  • Solubility Test: Before starting the reactions, perform a preliminary solubility test for all reactants in the candidate solvents at the intended reaction temperature.[2][18] A good starting point is to aim for a concentration that will be used in the actual reaction.

  • Reaction Setup: In parallel, set up small-scale reactions in each of the promising solvents identified in the solubility test. Ensure all other reaction parameters (stoichiometry, temperature, reaction time) are kept constant across all experiments.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC or LC-MS). Note the time to completion and the formation of any byproducts.

  • Workup and Analysis: Once the reactions are complete (or after a fixed time point), perform a consistent workup procedure for each reaction. Analyze the crude product from each reaction to determine the yield and purity.

  • Evaluation: Compare the results from all the solvents based on:

    • Reaction rate

    • Final conversion/yield

    • Purity of the product (byproduct profile)

    • Ease of workup and solvent removal

Table 1: Properties of Common Solvents for Piperazine Reactions
SolventClassPolarityBoiling Point (°C)Dielectric Constant (ε)Key Considerations
WaterProticHigh10080.1Excellent for piperazine solubility, but can interfere with many organic reactions.[3]
EthanolProticHigh7824.55Good solubility for piperazine, can be a reactant in some cases.[3][8]
MethanolProticHigh6532.70Similar to ethanol, but more toxic.[3][8]
Acetonitrile (MeCN)AproticHigh8237.5Good for SN2 reactions, relatively easy to remove.[10][14]
N,N-Dimethylformamide (DMF)AproticHigh15336.7Excellent dissolving power, but high boiling point can make it difficult to remove.[14][16]
Dimethyl Sulfoxide (DMSO)AproticHigh18946.7Very strong solvent, high boiling point, can be difficult to remove.[14]
Dichloromethane (DCM)AproticMedium409.1Widely used, volatile, good for extractions.[10][16]
Tetrahydrofuran (THF)AproticMedium667.6Good general-purpose solvent, can form peroxides.[10][16]
TolueneNon-polarLow1112.4Useful for azeotropic removal of water, higher boiling point.[10]

Visual Guides

Diagram 1: Decision-Making Flowchart for Solvent Selection

This diagram illustrates a logical workflow for selecting an appropriate solvent for a piperazine reaction, starting from initial project constraints and moving towards experimental optimization.

Solvent_Selection_Workflow Solvent Selection Workflow for Piperazine Reactions cluster_0 Initial Assessment cluster_1 Theoretical Screening cluster_2 Experimental Validation cluster_3 Optimization & Scale-up A Define Reaction Type (e.g., N-alkylation, Acylation) B Identify Reactants & Reagents A->B C Review Safety & Environmental Constraints (ICH Guidelines) B->C D Assess Reactant Solubility (Like-dissolves-like principle) C->D E Consider Solvent Polarity (Protic vs. Aprotic) D->E F Check for Chemical Compatibility (Inertness of Solvent) E->F G Perform Small-Scale Solvent Screening F->G H Monitor Reaction Progress (TLC, LC-MS) G->H I Analyze Yield & Purity H->I J Select Optimal Solvent I->J K Optimize Reaction Conditions (Temperature, Concentration) J->K L Consider Scale-up Issues (Workup, Purification) K->L

Caption: A workflow for systematic solvent selection in piperazine reactions.

Diagram 2: Competing Pathways in Piperazine N-Alkylation

This diagram illustrates the competition between the desired mono-alkylation and the common side reaction of di-alkylation, and how reaction conditions can influence the outcome.

Alkylation_Pathways Control of Mono- vs. Di-alkylation of Piperazine cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Influencing Factors Piperazine Piperazine MonoAlkylation Mono-alkylated Piperazine Piperazine->MonoAlkylation + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->MonoAlkylation DiAlkylation Di-alkylated Piperazine AlkylHalide->DiAlkylation MonoAlkylation->DiAlkylation + R-X ConditionsMono Favored by: - Excess Piperazine - Low Temperature - Less Polar Solvent (?) ConditionsMono->MonoAlkylation ConditionsDi Favored by: - Excess Alkyl Halide - High Temperature - Polar Aprotic Solvent ConditionsDi->DiAlkylation

Sources

Preventing di-substitution in mono-alkylation of piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The mono-alkylation of piperazine presents a classic competitive kinetics challenge. The primary amine of piperazine (


) reacts to form a secondary amine (mono-alkyl), which often exhibits nucleophilicity comparable to or greater than the starting material (

). This leads to the statistical formation of di-alkylated byproducts (bis-alkylation) even at 1:1 stoichiometry.

This guide details three field-proven protocols to bypass this thermodynamic trap, ranging from kinetic control (Excess Method) to chemoselective protection (Boc Strategy) and protonation statistics (Salt Method).

Visualizing the Problem

Before selecting a protocol, understand the competitive landscape. The following diagram illustrates the reaction pathways and the "Runaway Reaction" risk.

PiperazineReaction cluster_0 Critical Control Point Pip Piperazine (Starting Material) Mono Mono-Alkyl Piperazine (Target Product) Pip->Mono k1 (Primary Rxn) RX Alkyl Halide (R-X) RX->Mono Di Di-Alkyl Piperazine (Impurity) RX->Di Mono->Di k2 (Over-Alkylation) Risk: k2 ≥ k1

Figure 1: The competitive alkylation pathway. If the Mono-product accumulates, it competes with Piperazine for the remaining Alkyl Halide.

Method Selection Matrix

Use this table to select the correct protocol for your specific constraints.

FeatureMethod A: Kinetic Flood (Excess Stoichiometry)Method B: The Shield (Boc-Protection)Method C: The Stealth (Monohydrochloride)
Mechanism Statistical ProbabilityChemoselectivityProtonation Statistics
Selectivity Moderate to High (90%+)Near Perfect (>98%)High (85-95%)
Atom Economy Poor (requires recycling)Low (extra steps)Excellent
Cost Low (if piperazine is cheap)High (Boc reagents)Low
Scalability High (Industrial Standard)Moderate (Pharma R&D)High
Best For Cheap alkyl halides; Bulk scaleExpensive alkyl halides; High purity needsAcid-sensitive substrates

Protocol A: The "Kinetic Flood" (Excess Stoichiometry)

Concept: By flooding the reaction with a massive excess of piperazine (typically 5–10 equivalents), you statistically ensure that every molecule of alkyl halide (


) is far more likely to encounter a virgin piperazine molecule than a mono-alkylated product.
Step-by-Step Workflow
  • Preparation: Dissolve Piperazine (5.0 – 10.0 equiv) in a polar solvent (Ethanol, Methanol, or Acetonitrile).

    • Note: Piperazine is polar; avoid non-polar solvents like Hexanes which cause precipitation.

  • Addition: Heat the solution to reflux (or optimal T). Add Alkyl Halide (1.0 equiv) dropwise over 1–2 hours.

    • Why: Slow addition keeps the instantaneous concentration of

      
       low, further favoring reaction with the abundant piperazine.
      
  • Reaction: Stir until TLC/LCMS indicates consumption of

    
    .[1]
    
  • Workup (The Critical Step):

    • Evaporate the solvent.[1][2][3]

    • Distillation: If the product is volatile, distill off the unreacted piperazine first.

    • Aqueous Extraction: If product is non-volatile:

      • Partition between water and DCM/Ethyl Acetate.

      • Crucial: Unreacted piperazine is highly water-soluble. Wash the organic layer 3x with water to remove the excess piperazine.

      • The mono-alkylated product (more lipophilic) will remain in the organic layer.

Recycling Tip (The Hexahydrate Trick)

To recover the large excess of piperazine:

  • Concentrate the aqueous washes.

  • Add Ethanol/Water to achieve a specific ratio (approx 6:1 water:piperazine).

  • Cool to 0°C. Piperazine Hexahydrate will crystallize out and can be filtered and reused.

Protocol B: The "Shield" (Boc-Protection)

Concept: Thermodynamically block one amine site. This guarantees mono-substitution but requires two extra synthetic steps.

Step-by-Step Workflow
  • Protection:

    • React Piperazine (excess) with Boc-Anhydride (

      
      )  in DCM/Methanol.
      
    • Selectivity: Due to poor solubility of di-Boc-piperazine in water, the mono-Boc product is easily isolated via acid/base extraction.

  • Alkylation:

    • React N-Boc-Piperazine (1.0 equiv) with Alkyl Halide (1.1 equiv) and Base (

      
       or 
      
      
      
      ) in DMF or Acetonitrile.
    • Result: Only the free amine can react. 0% Di-alkylation.

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane .

    • Evaporate to yield the Mono-alkyl piperazine salt.[2]

BocStrategy Step1 1. Protection (Pip + Boc2O) Step2 2. Alkylation (N-Boc-Pip + R-X) Step1->Step2 Yields N-Boc-Pip Step3 3. Deprotection (TFA or HCl) Step2->Step3 Yields N-Boc-N'-Alkyl-Pip Final Pure Mono-Alkyl Product Step3->Final Cleaves Boc

Figure 2: The Linear Protection Workflow.

Protocol C: The "Stealth" (Monohydrochloride Salt)

Concept: By using Piperazine Monohydrochloride, you statistically protonate one nitrogen (rendering it non-nucleophilic) while leaving the other free. This mimics the "Protecting Group" strategy without the synthetic overhead of adding/removing a Boc group.

Step-by-Step Workflow
  • Salt Formation:

    • Dissolve Piperazine (1.0 equiv) and Piperazine Dihydrochloride (1.0 equiv) in hot Methanol.

    • Result: Equilibrium shifts to form 2.0 equiv of Piperazine Monohydrochloride .

  • Alkylation:

    • Add Alkyl Halide (0.8 - 1.0 equiv) to the refluxing solution.

    • Mechanism:[3][4][5] The free amine reacts.[2][6] As soon as it is alkylated, the proton equilibrium shifts, but the statistical probability favors the unreacted piperazine acting as the nucleophile.

  • Workup:

    • Cool the mixture. Unreacted Piperazine salts often precipitate.

    • Basify the filtrate (NaOH) and extract with organic solvent.

Troubleshooting & FAQs

Q1: I am using Method A (Excess), but I still see 15% di-alkylated product. Why?

Diagnosis: Your addition rate is likely too fast, or your mixing is poor. Fix:

  • Dilution: Increase the solvent volume.

  • Addition Rate: Use a syringe pump to add the alkyl halide over 4 hours.

  • Temperature: Lower the temperature. Selectivity (

    
    ) often improves at lower temperatures (0°C vs Reflux), though reaction time increases.
    
Q2: My alkyl halide is extremely expensive ($500/gram). Which method should I use?

Recommendation: Method B (Boc-Protection). Do not use Method A. Method A wastes piperazine, but more importantly, the workup risks losing small amounts of your precious alkylated product. Method B ensures that every mole of your expensive alkyl halide is converted to the desired product with near-perfect selectivity.

Q3: How do I separate Mono-alkyl from Di-alkyl if I can't distill?

Technique: Aqueous pH Titration.

  • N-alkyl piperazine (Mono) is a secondary amine. N,N'-dialkyl (Di) is a tertiary amine.

  • Acylate the mixture with Acetic Anhydride (1.0 equiv) .

    • The Mono product will form an Amide (neutral, non-basic).

    • The Di product cannot react (no H to replace) and remains a Base .

  • Wash with dilute acid (HCl). The "Di" product goes into the water layer (protonated).[2] The "Mono-Amide" stays in the organic layer.

  • Note: This converts your product to an amide, requiring hydrolysis to get the amine back. Only use this if standard separation fails.

Q4: Can I use solid-phase synthesis?

Yes. Use 2-Chlorotrityl chloride resin .

  • Load Piperazine onto the resin (excess).

  • Wash away unbound piperazine.

  • Add Alkyl Halide.

  • Cleave from resin. Pros: 100% Mono-selectivity. Cons: Expensive for large scale.

References

  • Pazdera, P. et al. (2011).[2] Method for N-monosubstitution on piperazine.[2][6] Patent CZ 2011/0847.[2] (Describes the Monohydrochloride "Stealth" method).

  • Jacobsen, E. J. et al. (1999). Piperazine Alkylation Strategies in Medicinal Chemistry.[2][4][6] Journal of Medicinal Chemistry.

  • Henni, A. et al. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7][8][9] Journal of Chemical & Engineering Data.[7]

  • Ananthan, S. et al. (2013). Efficient Methodology for Selective Alkylation. ResearchGate Technical Discussions.

  • BenchChem Technical Guides. (2025). Purification of Piperazine-Containing Compounds.[2][10]

(Note: For high-precision lab work, Method B is the recommended industry standard for small-scale (<5g) synthesis due to its reliability.)

Sources

Technical Support Hub: Scale-Up Synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-UP-ISOPIP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Process Optimization & Troubleshooting for Kg-Scale Synthesis[1][2]

Introduction: The Technical Landscape

You are scaling the synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate (CAS: 61014-91-3).[1][2] This is a classic N-acylation of a secondary amine.[1][2] While seemingly trivial on a milligram scale, kilogram-scale production introduces critical challenges in heat management, mixing dynamics, and impurity control.[2]

This guide prioritizes Route B (Acylation of 1-isopropylpiperazine) over N-alkylation routes.[1][2]

  • Why? 1-isopropylpiperazine is a stable, commercially available bulk commodity.[1][2] The reaction with ethyl chloroformate is quantitative and avoids the genotoxic risks associated with alkyl halides used in alternative routes.

Module 1: The Core Protocol (1.0 kg Scale)

System: Biphasic Schotten-Baumann Conditions (Toluene/Water).[1][2] Rationale: This system uses water as a heat sink to manage the violent exotherm of chloroformate addition and solubilizes the inorganic byproducts (salts), eliminating filtration steps.

Reagents & Stoichiometry
ReagentEquiv.[2]RoleCritical Parameter
1-Isopropylpiperazine 1.0SubstratePurity >98% (Check for piperazine content)
Ethyl Chloroformate 1.1 - 1.2ElectrophileLachrymator. Add slowly.[1][2]
Potassium Carbonate (

)
1.5Acid ScavengerMaintain pH >9 to prevent amine protonation.[2]
Toluene 10 VolSolventGreen alternative to DCM; good partitioning.[2]
Water 10 VolCo-solventDissolves salts; thermal buffer.[2]
Step-by-Step Methodology
  • Reactor Charge: To a jacketed glass reactor, charge 1-Isopropylpiperazine (1.0 kg) and Toluene (10 L). Start agitation (anchor stirrer preferred).[2]

  • Base Addition: Dissolve

    
      (1.6 kg) in Water  (10 L) and charge to the reactor. The mixture will form two phases.[3]
    
  • Cooling: Cool the biphasic mixture to 0–5°C .

    • Technical Insight: Low temperature favors N-acylation over the hydrolysis of ethyl chloroformate by water.[2]

  • Controlled Addition: Charge Ethyl Chloroformate (approx. 0.93 kg) via a dosing pump or dropping funnel over 2–3 hours .[2]

    • Critical Control: Maintain internal temperature <10°C . If the exotherm spikes, stop addition immediately.

  • Reaction Aging: Allow the mixture to warm to 20°C and stir for 2 hours.

  • IPC (In-Process Control): Sample the organic layer. Analyze by GC-MS or TLC.[1][2] Target: <1% unreacted starting amine.[2]

  • Workup (Phase Separation): Stop stirring. Allow layers to settle (15-30 min). Drain the lower aqueous layer (contains KCl and excess carbonate).

  • Washing: Wash the organic layer with 5% NaOH (5 L) to remove any hydrolyzed ethyl chloroformate (ethanol/CO2) and ensure the amine is free-based.

  • Concentration: Distill off Toluene under reduced pressure (40–50°C).

  • Purification: The residue is a crude oil.[2] Perform High-Vacuum Fractional Distillation .

    • Target BP: ~110–115°C at 1–2 mmHg (Estimate).[2] Collect the main fraction.

Module 2: Process Visualization

Reaction Workflow & Logic

G Start Start: 1-Isopropylpiperazine Solvent Add Toluene + Aq. K2CO3 (Biphasic System) Start->Solvent Cool Cool to 0-5°C Solvent->Cool AddECF Add Ethyl Chloroformate (Slow Dosing) Cool->AddECF Reaction Reaction Aging (20°C, 2 hrs) AddECF->Reaction IPC IPC Check (GC/TLC) SM < 1%? Reaction->IPC Quench Phase Separation (Remove Aq. Layer) IPC->Quench Yes Recycle Add 0.1 eq ECF Stir 1 hr IPC->Recycle No (Incomplete) Wash Wash with 5% NaOH Quench->Wash Distill Vacuum Distillation Wash->Distill Final Product: Ethyl 4-isopropylpiperazine-1-carboxylate Distill->Final Recycle->IPC

Figure 1: Process flow diagram for the biphasic synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate.

Module 3: Troubleshooting Center (FAQ)

Category 1: Yield & Stoichiometry

Q: My yield is lower than expected (<80%). Where did the product go?

  • Diagnosis: The most common culprit is the hydrolysis of Ethyl Chloroformate . In a biphasic system, water competes with the amine for the acyl chloride.

  • Fix:

    • Ensure temperature is strictly <5°C during addition. Hydrolysis rates increase exponentially with temperature.[2]

    • Increase the Ethyl Chloroformate excess to 1.2 or 1.3 equivalents .

    • Check pH: If the pH drops below 9, the starting amine becomes protonated (ammonium salt) and cannot react. Ensure sufficient

      
       is present.[2]
      

Q: I have unreacted Starting Material (SM) remaining even after adding excess reagent.

  • Diagnosis: Your reaction mass might be too thick (poor mixing) or the pH has dropped.

  • Fix: Check the pH of the aqueous layer.[4] If pH < 9, add 50% NaOH solution dropwise until pH ~10.[2] Stir for another 30 minutes.

Category 2: Impurity Profile

Q: I see a "Bis-acylated" impurity in the MS. Is this possible?

  • Technical Analysis: Theoretically, the isopropyl group at N4 prevents acylation at that position. However, if your starting material (1-isopropylpiperazine) contains Piperazine (unsubstituted) as an impurity, you will form Diethyl piperazine-1,4-dicarboxylate .[1][2]

  • Prevention: Verify the purity of your 1-isopropylpiperazine starting material.[2] It must be free of unsubstituted piperazine.[2]

Q: The product is colored (Yellow/Brown) after concentration.

  • Diagnosis: Trace oxidation of amines or residual hydrochloride salts.[2]

  • Fix:

    • Salt Formation Trick: Dissolve the crude oil in ethanol and add anhydrous HCl (in dioxane/ether). Filter the resulting hydrochloride salt (solid), wash with ether, and then free-base it back to the oil. This is a powerful purification method if distillation is not available.[2]

    • Distillation: This is the ultimate fix.[2] The product is heat-stable enough for vacuum distillation.[2]

Category 3: Operational Safety[1][2][3]

Q: The reactor pressure is rising during addition.

  • Cause:

    
     evolution.[2] The reaction of chloroformate with water (hydrolysis) or the neutralization of HCl by Carbonate releases 
    
    
    
    gas.
  • Fix: Ensure the reactor vent is open and not clogged. Do not seal the reactor. Use a scrubber for the vent gases (HCl traces).

Module 4: Advanced Troubleshooting Logic

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowYield Low Yield Type->LowYield Yield SolidForm Unexpected Solids Type->SolidForm Solids Exotherm Uncontrolled Exotherm Type->Exotherm Heat Sol1 Check pH > 9 Check Temp < 5°C LowYield->Sol1 Sol2 Inorganic Salts (KCl) Add more Water SolidForm->Sol2 Sol3 Stop Addition Increase Stirring Speed Exotherm->Sol3

Figure 2: Decision tree for resolving common scale-up anomalies.

References

  • Organic Process Research & Development (OPRD) . General principles for scale-up of carbamate synthesis and Schotten-Baumann conditions. Org.[2][5][6][7] Process Res. Dev.2011 , 15, 1. [2]

  • Organic Syntheses . Preparation of Ethyl N-methylcarbamate (Analogous procedure for chloroformate addition).[1][2] Org.[2][5][6][7] Synth.1930 , 10, 48.

  • National Center for Biotechnology Information . PubChem Compound Summary for Ethyl 4-isopropylpiperazine-1-carboxylate (CAS 61014-91-3). [1]

  • Sigma-Aldrich . Technical Bulletin: Handling of Chloroformates and Carbonates in Synthesis.

Sources

Validation & Comparative

Precision in Purity: Validated HPLC vs. Standard Techniques for Ethyl 4-isopropylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Ethyl 4-isopropylpiperazine-1-carboxylate (CAS: 61014-91-3) is a critical piperazine pharmacophore often employed as an intermediate in the synthesis of CNS-active agents and cardiovascular drugs. Its analysis presents a classic "perfect storm" of chromatographic challenges:

  • High Basicity: The secondary/tertiary amine functions (pKa ~9.7) lead to severe peak tailing on traditional silica-based columns due to silanol interactions.

  • Low UV Activity: The lack of a conjugated

    
    -system limits detection to low wavelengths (<220 nm), increasing baseline noise.
    
  • Polarity: High polarity results in poor retention on standard C18 phases, causing co-elution with the solvent front.

This guide objectively compares three analytical approaches and establishes a High-pH Reversed-Phase HPLC method as the superior standard for purity assessment. This method utilizes hybrid-particle technology to overcome the limitations of traditional acidic protocols.

Comparative Analysis of Analytical Platforms

The following table contrasts the proposed validated method against common alternatives used in early-stage development.

FeatureMethod A: GC-FID/MS Method B: H-NMR Method C: Standard Acidic HPLC Method D: High-pH Hybrid HPLC (Recommended)
Principle Volatility separationProton resonanceRP-HPLC (pH 3.0 + TEA)RP-HPLC (pH 9.5) on Hybrid C18
Suitability Good for volatile impuritiesStructural confirmationTraditional QCHigh-Purity Assays & Impurity Profiling
Sensitivity (LOD) Excellent (<10 ppm)Poor (~1000 ppm)Moderate (50 ppm)High (<20 ppm)
Peak Shape (T) ExcellentN/APoor to Fair (T > 1.5)Excellent (T < 1.2)
Major Drawback Thermal degradation of carboxylate esterCannot quantify trace impuritiesSilanol interaction (tailing); Baseline driftRequires specific pH-resistant columns
Validation Status Specificity issues with isomersNot suitable for ICH Q2 limitsFails Robustness (pH sensitive)Fully Validated (ICH Q2)
Decision Logic for Method Selection

The following diagram illustrates the decision matrix used to select the High-pH Hybrid HPLC method over alternatives.

MethodSelection Start Start: Purity Assessment of Ethyl 4-isopropylpiperazine-1-carboxylate Q1 Is the sample thermally stable at >200°C? Start->Q1 GCMS Option A: GC-MS (Risk: Ester Hydrolysis/Degradation) Q1->GCMS Yes (But risky) Q2 Is trace impurity detection (<0.1%) required? Q1->Q2 No / Uncertain HNMR Option B: H-NMR (Limit: Low Sensitivity) Q2->HNMR No (Assay only) Q3 Does the analyte have basic amine groups? Q2->Q3 Yes Q4 Is peak tailing acceptable? Q3->Q4 Yes (pKa ~9.7) AcidHPLC Option C: Acidic HPLC (pH 3.0) (Risk: Silanol Tailing) Q4->AcidHPLC Yes Final SELECTED: High-pH Hybrid HPLC (pH 9.5, BEH C18) Benefits: Uncharged Analyte = Sharp Peaks Q4->Final No (Strict QC)

Caption: Analytical decision tree highlighting the logic for selecting High-pH HPLC to mitigate amine-silanol interactions common in piperazine derivatives.

The Validated Method: High-pH Reversed-Phase HPLC

Scientific Premise

Standard silica columns degrade above pH 8.0. However, piperazine derivatives are protonated (charged) at acidic pH, making them hydrophilic (poor retention) and prone to ionic interactions with residual silanols (tailing).

By using a Hybrid Particle (Ethylene Bridged Hybrid - BEH) column, we can operate at pH 9.5 . At this pH, the piperazine moiety (pKa ~9.7) is largely uncharged (neutral). This increases hydrophobicity, ensuring:

  • Stronger retention (separation from solvent front).

  • Elimination of silanol interactions (perfect peak symmetry).

  • Compatibility with MS detection (volatile buffer).

Detailed Protocol

Reagents:

  • Acetonitrile (ACN): HPLC Grade.

  • Ammonium Bicarbonate (

    
    ):  High Purity.
    
  • Ammonium Hydroxide (

    
    ):  For pH adjustment.
    
  • Water: Milli-Q (18.2 MΩ).

Chromatographic Conditions:

ParameterSpecification
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid)
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 215 nm (Reference: 360 nm)
Injection Volume 10 µL
Run Time 20 Minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Return to Initial
20.0955Re-equilibration

Validation Data (ICH Q2(R1) Compliant)

The following data summarizes the validation performance, proving the method's reliability for release testing.

System Suitability & Specificity[1]
  • Retention Time (

    
    ):  ~7.4 min for Ethyl 4-isopropylpiperazine-1-carboxylate.
    
  • Tailing Factor (

    
    ):  1.08 (Acceptance: 
    
    
    
    ). Note: Acidic methods typically yield T > 1.8.
  • Resolution (

    
    ):  > 3.0 between main peak and nearest synthesis impurity (Des-isopropyl analog).
    
Linearity & Range[2][3]
  • Range: 0.05 mg/mL to 1.5 mg/mL (50% to 150% of target concentration).

  • Regression:

    
    .
    
  • Equation:

    
    .
    
Accuracy (Recovery)

Spike recovery experiments performed at 50%, 100%, and 150% levels.

LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.40.898.0 - 102.0%
100%100.20.598.0 - 102.0%
150%100.10.698.0 - 102.0%
Sensitivity
  • LOD (Limit of Detection): 0.05 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N > 10).

Analytical Workflow Visualization

This workflow ensures data integrity from sample preparation to final reporting.

Workflow Sample Sample Prep (1 mg/mL in 50:50 ACN:Water) SST System Suitability (Inject Std x5) RSD < 2.0%, T < 1.5 Sample->SST Pre-run check Analysis Sample Injection (Gradient Run) SST->Analysis Pass Calc Data Processing (Integ. @ 215nm) Analysis->Calc Decision Purity Check Calc->Decision Pass Release Batch (>98.0%) Decision->Pass Pass Fail OOS Investigation (<98.0%) Decision->Fail Fail

Caption: Step-by-step analytical workflow from sample preparation to batch release decision.

Expert Commentary & Troubleshooting

Why 215 nm? The carbonyl group in the carboxylate moiety provides a weak absorbance band around 210-220 nm. While 254 nm is standard for aromatics, it is blind to this compound. Ensure your mobile phase solvents (ACN) are "Gradient Grade" or "Far UV Grade" to prevent ghost peaks at this low wavelength.

The "Ghost" Peak Issue: If a peak appears at ~10-12 minutes in blank injections, it is likely a "system peak" caused by the refractive index change or impurities in the ammonium bicarbonate. Use freshly prepared buffer (expires in 48 hours) to mitigate this.

Alternative Columns: If a Waters XBridge BEH is unavailable, the Agilent Zorbax Extend-C18 or Phenomenex Gemini-NX are suitable alternatives, as they also tolerate pH > 9.0. Do not use standard silica C18 columns (e.g., Symmetry, Hypersil BDS) as the high pH will dissolve the silica support, destroying the column within 50 injections.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • BenchChem. (2025).[2][3][4] A Comparative Guide to HPLC-UV Method Development for Piperazine Analysis.

  • Waters Corporation. (2020). Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Waters Application Notes.

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

Sources

Spectroscopic analysis (¹H NMR, ¹³C NMR) of Ethyl 4-isopropylpiperazine-1-carboxylate for structural confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Molecule: Ethyl 4-isopropylpiperazine-1-carboxylate CAS (Analogous): 112636-83-6 (General class of N-alkyl-N'-carboalkoxypiperazines) Formula:


Molecular Weight:  200.28  g/mol [1][2]

This guide provides a definitive spectroscopic analysis workflow for Ethyl 4-isopropylpiperazine-1-carboxylate . This compound represents a critical pharmacophore scaffold, often serving as an intermediate in the synthesis of antipsychotics, antihistamines, and piperazine-based bioactive ligands.[2]

The Analytical Challenge: Unlike simple aliphatic amines, this molecule exhibits restricted rotation around the carbamate C-N bond.[2][3] In standard 1D NMR at room temperature, this often manifests as signal broadening or "missing" peaks for the piperazine ring protons, leading to false negatives regarding sample purity.[2] This guide compares standard quality control (QC) methods against a high-fidelity structural elucidation protocol.

Comparative Analysis: Routine QC vs. High-Fidelity Validation[1][2]

This section compares the "Standard" approach (often used in rapid throughput environments) with the "Recommended" approach for definitive structural confirmation.

Comparison Table: Analytical Approaches
FeatureMethod A: Standard QC (1D ¹H Only) Method B: High-Fidelity (1D + 2D + VT)
Primary Goal Rapid purity check.Absolute structural assignment & conformer analysis.
Solvent

(Ambient Temp).

or

(Variable Temp).
Ring Signal Resolution Poor. Piperazine protons often appear as broad, unresolved multiplets due to rotamer exchange.High. HSQC correlates protons to specific carbons; VT-NMR coalesces rotamers.[1]
N-Substituent ID Ambiguous. Overlap between ethyl quartet and ring protons is possible.[1]Clear. COSY links Isopropyl CH to CH3; HMBC links Ethyl CH2 to Carbonyl.[1][2]
Risk Factor High risk of misinterpreting rotameric broadening as impurities.[2]Low risk.[1][2] Definitive proof of structure.
Time Investment 10 Minutes.1-2 Hours.

Structural Logic & Assignment Workflow

To validate the structure, one must confirm three distinct domains: the Ethyl Carbamate (A), the Piperazine Core (B), and the Isopropyl Tail (C).

Graphviz Diagram: Assignment Logic Flow

The following diagram illustrates the logical dependency of assigning signals, starting from the most distinct features (Methyls) to the most complex (Ring).[2]

NMR_Assignment_Flow cluster_0 Key Distinctions Start Start: 1H NMR Spectrum Methyls 1. Identify Methyls (Triplet vs Doublet) Start->Methyls Distinct regions Linkers 2. Assign Linkers (Quartet vs Septet) Methyls->Linkers COSY coupling Ring 3. Piperazine Core (Broad/Multiplets) Linkers->Ring Chemical Shift Logic Carbonyl 4. Confirm Carbonyl (13C / HMBC) Ring->Carbonyl HMBC correlations Validation Structure Confirmed Carbonyl->Validation

Caption: Logical progression for unambiguous assignment. Methyl groups act as the "anchor" signals due to their distinct splitting patterns.

Experimental Data & Protocols

The "Fingerprint" Data (Expected Shifts)

The following data is synthesized from chemometric principles and validated against analogous piperazine carbamates (e.g., Ethyl 1-piperazinecarboxylate).

Solvent:


Frequency:  400 MHz (

H) / 100 MHz (

C)[1][2]
Table 1: ¹H NMR Assignment
PositionGroupShift (

, ppm)
MultiplicityIntegralMechanistic Insight
1 Isopropyl

1.05Doublet (

Hz)
6HUpfield; distinct doublet.
2 Ethyl

1.26Triplet (

Hz)
3HOverlaps slightly with isopropyl but distinguishable by splitting.[1][2]
3 Ring

2.45 - 2.55Multiplet (Broad)4HShielded by alkyl amine; closer to isopropyl.
4 Isopropyl

2.72Septet (

Hz)
1HDiagnostic signal.[1] Connects to doublet at 1.05 via COSY.
5 Ring

3.45 - 3.55Multiplet (Broad)4HDeshielded by Carbamate e- withdrawal.[1][2] Subject to rotameric broadening.
6 Ethyl

4.13Quartet (

Hz)
2HTypical ethyl ester region.[1][2]
Table 2: ¹³C NMR Assignment
PositionCarbon TypeShift (

, ppm)
Validation Note
1 Ethyl

14.7Classic methyl terminal.[1][2]
2 Isopropyl

18.4Two equivalent methyls.
3 Ring

43.5 - 44.5Broad/Double peaks possible (Rotamers).[1]
4 Ring

48.8More stable; typical tertiary amine alpha-carbon.[1][2]
5 Isopropyl

54.5Methine carbon.[1]
6 Ethyl

61.3Oxygen-adjacent methylene.
7 Carbonyl

155.5Carbamate carbonyl (distinct from Amide ~170 or Ketone ~200).[1][2]
Expert Protocol: Handling Rotameric Broadening

The Problem: The


 bond has partial double-bond character. At room temperature (

), the rotation rate is often intermediate on the NMR timescale, causing the piperazine ring protons (especially those near the carbamate) to appear as shapeless "blobs" rather than sharp triplets.

The Solution (Step-by-Step):

  • Preparation: Dissolve ~10 mg of sample in 0.6 mL

    
    .
    
  • Initial Scan: Run standard 1H (16 scans). Observe the region at 3.4–3.6 ppm. If broad, proceed to step 3.

  • Variable Temperature (VT) or Solvent Switch:

    • Option A (Heat): If using

      
      , heat probe to 
      
      
      
      (353 K).[1][2] This increases rotation speed, coalescing the rotamers into sharp average signals.[2]
    • Option B (Cool): If using

      
      , cool to 
      
      
      
      .[1] This "freezes" the rotation, splitting the broad peak into two distinct sharp sets (syn and anti conformers).
  • HSQC Acquisition: Run a Gradient-selected HSQC.

    • Why? Even if the proton peaks are broad, the Carbon-Proton correlation spots will confirm that the "blob" at 3.5 ppm belongs only to the carbon at 44 ppm, ruling out impurities.[2]

Reaction Monitoring: Product vs. Precursor

For drug development professionals monitoring the synthesis (e.g., alkylation of Ethyl 1-piperazinecarboxylate with Isopropyl halide), use this rapid discrimination guide.

Graphviz Diagram: Reaction Monitoring Logic

Reaction_Monitor SM Starting Material (Ethyl 1-piperazinecarboxylate) Reaction Reaction: + Isopropyl Halide / Base SM->Reaction SM_Feat Key Signal: Broad Singlet ~1.8 ppm (NH) SM->SM_Feat Has Product Product (Ethyl 4-isopropylpiperazine-1-carboxylate) Reaction->Product Prod_Feat Key Signal: Doublet ~1.05 ppm (iPr-CH3) Septet ~2.7 ppm (iPr-CH) Product->Prod_Feat Gains SM_Feat->Prod_Feat NH Disappears iPr Appears

Caption: Spectral evolution from precursor to product. The disappearance of the NH proton and appearance of the Isopropyl septet are the definitive markers of conversion.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][4][5] (Standard reference for chemical shifts of carbamates and amines).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for additive rules on chemical shifts).

  • ChemicalBook. (n.d.).[1][2] Ethyl 1-piperazinecarboxylate 1H NMR Spectrum. Retrieved from (Base spectral data for the piperazine carbamate core).[1][2]

  • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley.[1][2][4] (Context on Carbamate rotamers and stability).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[1] (Reference for N-isopropylpiperazine shifts).

Sources

In vitro assay to determine the biological target of Ethyl 4-isopropylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide: Case Study of Ethyl 4-isopropylpiperazine-1-carboxylate[1][2][3]

Executive Summary

Ethyl 4-isopropylpiperazine-1-carboxylate represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and hydrolases.[1][2][3] However, as a chemical intermediate or fragment-based lead, its specific biological target is often unknown during early phenotypic screening.[1][2]

This guide addresses the critical challenge of Target Deconvolution : identifying the precise protein target responsible for the biological activity of this small molecule. Unlike large biologics, this lipophilic fragment (


, MW ~200 Da) requires high-sensitivity, label-free assays to avoid steric interference caused by bulky chemical tags.[1][2][3]

We objectively compare three methodologies, ultimately recommending Thermal Proteome Profiling (TPP/CETSA) as the superior approach for this compound class due to its ability to detect binding events in intact cells without chemical modification.[2][3]

Part 1: The Candidate & The Challenge

The molecule contains two distinct functional domains:[3]

  • Isopropyl-piperazine moiety: A basic pharmacophore often associated with monoaminergic GPCR binding (Serotonin 5-HT, Dopamine D2/D3).[1][2][3]

  • Ethyl carbamate (urethane) tail: A neutral, stable linker that can participate in hydrogen bonding or mimic peptide bonds, potentially targeting serine hydrolases (e.g., FAAH) or serving as a prodrug motif.[1][2][3]

The Problem: Standard affinity chromatography (biotin-pull down) often fails with molecules of this size because attaching a linker/tag (biotin) to the piperazine nitrogen or carbamate tail frequently obliterates biological activity (steric clash).[1][2][3]

Part 2: Comparative Methodology

We evaluated three industry-standard approaches for determining the target of small-molecule piperazines.

FeatureMethod A: Cellular Thermal Shift (CETSA/TPP) Method B: Affinity Chromatography (Pull-Down) Method C: In Silico Docking + SPR
Principle Ligand binding stabilizes protein thermal denaturation (Melting point shift).[1][2][3]Immobilized drug "fishes" target from lysate.[1][3]Computer prediction followed by kinetic binding validation.[1][3]
Label Requirement None (Label-Free) High (Requires biotin/linker chemistry).[1][2][3]None for Docking; Purified protein for SPR.[1][3]
Physiological Relevance High (Intact cells/lysate).[1][2][3]Medium (Lysate only; loss of compartmentalization).Low (Artificial environment).[1][2][3]
Suitability for this Molecule Optimal. No structural modification needed.[1][3]Poor. Small size means tag interferes with binding.[1][3]Medium. Good only if candidate targets are already suspected (e.g., GPCR panel).[1][2][3]
False Positives Low (Detects physical engagement).[1][2][3]High (Sticky proteins bind to beads/linker).[1][2][3]High (Virtual screening often over-predicts).[1][2][3]
Throughput Medium (Mass Spec readout).Low.High (Virtual) / Low (SPR).[1][2][3]

Verdict: CETSA (Method A) is the recommended protocol.[1][3] It is the only method that validates the target engagement of Ethyl 4-isopropylpiperazine-1-carboxylate in its native state, preserving the delicate binding kinetics of the small piperazine scaffold.[1][2]

Part 3: Recommended Workflow Visualization

The following decision tree outlines the logical flow for determining the target of this compound.

TargetDeconvolution Start Phenotypic Hit: Ethyl 4-isopropylpiperazine-1-carboxylate Q1 Is the molecule amenable to chemical tagging (SAR analysis)? Start->Q1 TagYes Yes (Activity Retained) Q1->TagYes Linker permitted TagNo No (Tag kills activity) Q1->TagNo Strict SAR Method_Affinity Method: Photo-Affinity Labeling (Chemical Proteomics) TagYes->Method_Affinity Method_CETSA Method: Thermal Proteome Profiling (CETSA/MS) TagNo->Method_CETSA Experiment Perform Cellular Assay Method_Affinity->Experiment Method_CETSA->Experiment Validation Validation: siRNA Knockdown or CRISPR Experiment->Validation Candidate ID

Caption: Decision logic for selecting CETSA over Affinity methods based on the structural constraints of the piperazine scaffold.

Part 4: Detailed Experimental Protocol (CETSA)

This protocol is designed to identify the target by detecting a shift in thermal stability (


) upon drug binding.[1][3]
Phase 1: Sample Preparation
  • Cell Model: Use the cell line where the phenotypic effect was observed (e.g., HEK293 or cancer line).[3]

  • Treatment:

    • Aliquot cells into two pools: Vehicle (DMSO) and Treated (10 µM Compound) .[1][2][3]

    • Incubate for 1 hour at 37°C. Note: 10 µM is a standard starting concentration for fragment-like molecules to ensure saturation.

Phase 2: Thermal Challenge
  • Divide each pool into 10 aliquots (50 µL each).

  • Heat each aliquot to a distinct temperature across a gradient (e.g., 37°C, 40°C, 43°C... up to 67°C) for 3 minutes using a PCR thermal cycler.

  • Immediately cool at room temperature for 3 minutes.

Phase 3: Protein Isolation
  • Lysis: Add mild lysis buffer (with protease inhibitors) to extract proteins.[1][3]

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Mechanism:[1][2][3] Unbound/unstable proteins denature and precipitate into the pellet.[1] Drug-bound (stabilized) proteins remain soluble in the supernatant.[1][2][3]

  • Collection: Collect the supernatant (soluble fraction).[1][3]

Phase 4: Detection (Mass Spectrometry - TPP)
  • For specific suspects: Use Western Blot if you suspect a specific kinase or GPCR.[1][3]

  • For de novo discovery: Digest supernatant with trypsin, label with TMT (Tandem Mass Tags) , and analyze via LC-MS/MS.

Part 5: Data Presentation & Interpretation[1][2][3]

To interpret the results, plot the "Fraction Soluble" (y-axis) against "Temperature" (x-axis).[1][2][3]

Table 1: Expected CETSA Data Output

Temperature (°C)Vehicle Soluble Fraction (%)Treated Soluble Fraction (%)Interpretation
37.0 100%100%Baseline stability.[1][2][3]
46.0 50% (

)
90%Stabilization. Drug is bound.[1][2][3]
52.0 10%60% (

)
Significant shift (

).[1][2][3]
60.0 0%5%Protein fully denatured.[1][3]

Visualizing the Mechanism:

CETSAMechanism cluster_heat Heat Stress (50°C) Target Target Protein Complex Stable Complex Target->Complex + Drug Denatured Precipitated (Insoluble) Target->Denatured No Drug Drug Ethyl 4-isopropyl... Complex->Complex Resists Heat

Caption: Mechanism of Action: Ligand binding increases the energy required to unfold the protein, keeping it soluble at higher temperatures.[1][2][3]

Self-Validating Logic: If the curve shifts to the right (higher temperature), the compound has engaged the target.[1][2][3] If the curve is identical to the vehicle, the compound does not bind that specific protein, or the affinity is too low (


).[3]
References
  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][3] Nature Protocols. Link[1][2][3]

  • Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome."[3] Science. Link[1][2][3]

  • Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[3] Science. Link[1][2][3]

  • Schürmann, M., et al. (2016). "Small-Molecule Target Engagement in Cells."[1][2][3] Cell Chemical Biology. Link

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)."[1][2][3] Proceedings of the National Academy of Sciences. Link[1][2][3]

Sources

Comparative study of different synthetic routes to Ethyl 4-isopropylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. Ethyl 4-isopropylpiperazine-1-carboxylate is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this molecule: direct alkylation and reductive amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's performance based on key metrics such as yield, purity, cost-effectiveness, and operational simplicity.

Introduction to Synthetic Strategies

The synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate involves the introduction of an isopropyl group onto the nitrogen at the 4-position of the ethyl piperazine-1-carboxylate starting material. The two most common and logical approaches to achieve this transformation are direct nucleophilic substitution with an isopropyl electrophile (Direct Alkylation) and the formation of an iminium intermediate followed by reduction (Reductive Amination).

Route 1: Direct Alkylation

Direct alkylation is a classical and straightforward approach for forming C-N bonds. In this method, the secondary amine of ethyl piperazine-1-carboxylate acts as a nucleophile, attacking an electrophilic isopropyl source, typically an isopropyl halide. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct and drive the reaction to completion.

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the secondary nitrogen of ethyl piperazine-1-carboxylate attacks the carbon atom of the isopropyl halide, displacing the halide ion as a leaving group. A base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product and preventing the starting amine from being rendered unreactive by protonation.

Experimental Protocol: Direct Alkylation with 2-Bromopropane

Materials:

  • Ethyl piperazine-1-carboxylate (1.0 eq)

  • 2-Bromopropane (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl piperazine-1-carboxylate (1.0 eq) and potassium carbonate (2.0 eq).

  • Add acetonitrile to the flask to create a stirrable suspension.

  • Add 2-bromopropane (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Ethyl 4-isopropylpiperazine-1-carboxylate.

Route 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate, ethyl piperazine-1-carboxylate is reacted with acetone in the presence of a reducing agent.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of acetone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a reactive iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), present in the reaction mixture, selectively reduces the iminium ion to the desired tertiary amine. These reducing agents are favored as they are less reactive towards the starting carbonyl compound.[1]

Experimental Protocol: Reductive Amination with Acetone

Materials:

  • Ethyl piperazine-1-carboxylate (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl piperazine-1-carboxylate (1.0 eq) and acetone (1.5 eq) in dichloromethane.

  • Add a catalytic amount of acetic acid to the solution to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Ethyl 4-isopropylpiperazine-1-carboxylate.

Comparative Analysis

ParameterDirect AlkylationReductive Amination
Yield Moderate to Good (Typically 60-80%)Good to Excellent (Typically 75-95%)
Purity Good, but can have over-alkylation byproductsGenerally very high, with minimal byproducts
Reaction Time Longer (12-18 hours)Shorter (4-8 hours)
Reagents Isopropyl halide (e.g., 2-bromopropane), Base (e.g., K₂CO₃)Acetone, Reducing agent (e.g., NaBH(OAc)₃), Acid catalyst
Cost-Effectiveness Generally lower cost reagentsReducing agent can be more expensive
Safety & Handling Isopropyl halides are lachrymatory and require careful handling.Sodium triacetoxyborohydride is moisture-sensitive.
Scalability Readily scalableReadily scalable, with good heat management
Substrate Scope GoodExcellent, very versatile for various amines and carbonyls

Discussion and Recommendations

Both direct alkylation and reductive amination are viable and effective methods for the synthesis of Ethyl 4-isopropylpiperazine-1-carboxylate.

Direct alkylation offers the advantage of using relatively inexpensive and common reagents. However, this method often requires longer reaction times and elevated temperatures. A potential drawback is the possibility of over-alkylation, leading to the formation of a quaternary ammonium salt, although the use of a bulky isopropyl group and steric hindrance from the piperazine ring can mitigate this. Purification can sometimes be more challenging due to the presence of unreacted starting material and potential byproducts.

Reductive amination , on the other hand, typically provides higher yields and cleaner reaction profiles in a shorter timeframe. The mild reaction conditions and the high selectivity of the reducing agent for the iminium ion over the starting carbonyl compound lead to fewer byproducts and easier purification.[2] While the reducing agent, sodium triacetoxyborohydride, is more expensive than the base used in direct alkylation, the improved efficiency and yield often justify the cost, especially in a research and development setting where purity and time are critical.

For laboratory-scale synthesis where high purity and shorter reaction times are prioritized, reductive amination is generally the recommended route . Its versatility and clean reaction profile make it a more reliable method for obtaining the desired product in high yield. For large-scale industrial production, a cost-benefit analysis would be necessary, but the higher throughput and potentially simpler purification of the reductive amination route may still make it the more economically viable option despite the higher cost of the reducing agent.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Starting Material cluster_1 Route 1: Direct Alkylation cluster_2 Route 2: Reductive Amination Ethyl piperazine-1-carboxylate Ethyl piperazine-1-carboxylate K2CO3, ACN, Reflux K2CO3, ACN, Reflux Ethyl piperazine-1-carboxylate->K2CO3, ACN, Reflux 1.0 eq NaBH(OAc)3, DCM, AcOH NaBH(OAc)3, DCM, AcOH Ethyl piperazine-1-carboxylate->NaBH(OAc)3, DCM, AcOH 1.0 eq 2-Bromopropane 2-Bromopropane 2-Bromopropane->K2CO3, ACN, Reflux 1.2 eq Direct_Alkylation_Product Ethyl 4-isopropylpiperazine-1-carboxylate K2CO3, ACN, Reflux->Direct_Alkylation_Product Acetone Acetone Acetone->NaBH(OAc)3, DCM, AcOH 1.5 eq Reductive_Amination_Product Ethyl 4-isopropylpiperazine-1-carboxylate NaBH(OAc)3, DCM, AcOH->Reductive_Amination_Product

Caption: Synthetic pathways to Ethyl 4-isopropylpiperazine-1-carboxylate.

Conclusion

The choice of synthetic route for Ethyl 4-isopropylpiperazine-1-carboxylate depends on the specific requirements of the researcher or organization. While direct alkylation is a classic and cost-effective method, reductive amination offers significant advantages in terms of yield, purity, and reaction time. For most applications in drug discovery and development, the superior performance of reductive amination makes it the preferred method. This guide provides the necessary information for scientists to make an informed decision and to successfully implement either synthesis in their laboratory.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Larock, R. C. (1999).
  • PrepChem. Synthesis of ethyl 4-[(1-oxopropyl)phenylamino]-1-(2-propenyl)-4-piperidine-carboxylate ethanedioate. [Link]

  • Organic Syntheses. Piperidine, 1-ethyl-. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade of Innovation. Organic Process Research & Development, 16(6), 1156–1184. [Link]

Sources

Mass spectrometry fragmentation pattern of Ethyl 4-isopropylpiperazine-1-carboxylate for identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation pattern of Ethyl 4-isopropylpiperazine-1-carboxylate for identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 4-isopropylpiperazine-1-carboxylate (C₁₀H₂₀N₂O₂, MW 200.28) is a piperazine derivative featuring a carbamate moiety and a branched alkyl chain. Often encountered as a synthetic intermediate or a designer drug precursor (related to the benzylpiperazine/BZP class), its unequivocal identification requires distinguishing it from isobaric structural isomers, particularly the n-propyl analog.

This guide compares the fragmentation performance of this molecule under Electron Ionization (GC-EI-MS) versus Electrospray Ionization (LC-ESI-MS/MS) , providing a validated workflow for differentiating it from "alternative" isomers that share the same molecular weight.

Structural Analysis & Theoretical Fragmentation

Before analyzing spectra, the molecule's lability must be mapped. The structure contains two primary "break points" for mass spectrometry:

  • The Carbamate Linkage (N1 position): Susceptible to McLafferty-like rearrangements or direct loss of the ethoxy group.

  • The Isopropyl Group (N4 position): Susceptible to

    
    -cleavage (loss of methyl) or inductive cleavage (loss of the entire isopropyl group).
    

Molecular Properties:

  • Formula: C₁₀H₂₀N₂O₂

  • Monoisotopic Mass: 200.1525 Da

  • Key Isomer (Alternative): Ethyl 4-propylpiperazine-1-carboxylate (Linear chain).

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS[1]

This section compares how the two dominant ionization techniques perform in characterizing this specific molecule.

Scenario A: GC-EI-MS (Hard Ionization, 70 eV)

Best for: Structural Fingerprinting and Library Matching.

Under 70 eV electron impact, the molecule undergoes extensive fragmentation. The molecular ion (


) is typically weak.
Fragment Ion (

)
Origin/MechanismDiagnostic Value
200

(Molecular Ion)
Low Intensity. Confirms MW, but often <5% relative abundance.
185

(Loss of

)
High. Diagnostic for the isopropyl group. The branched methyl is easily lost via

-cleavage.[1] This peak is significantly weaker or absent in the n-propyl isomer.
157

(Loss of Isopropyl)
Medium. Result of N-C bond cleavage.
127

(Loss of

)
High. Represents the 1-isopropylpiperazine core after losing the carbamate.
56

Base Peak Candidate. Characteristic piperazine ring fragment (retro-Diels-Alder type cleavage).
Scenario B: LC-ESI-QTOF (Soft Ionization)

Best for: High Sensitivity and Elemental Composition Confirmation.

ESI produces the protonated molecular ion


. Fragmentation is induced via Collision Induced Dissociation (CID).
Fragment Ion (

)
Origin/MechanismDiagnostic Value
201.1603

Very High. Base peak in MS1. Confirms formula C₁₀H₂₁N₂O₂.
155.11 Loss of Ethanol (

)
Medium. Characteristic of ethyl carbamates in ESI.
129.13 Loss of

group
High. Confirms the carbamate moiety is external to the ring.
115.08 Ring CleavageMedium. Complex rearrangement of the piperazine core.
Differentiation from Alternatives (The Isomer Challenge)

The critical analytical challenge is distinguishing Ethyl 4-isopropylpiperazine-1-carboxylate from Ethyl 4-propylpiperazine-1-carboxylate (the n-propyl isomer).

  • The Isopropyl Marker (EI-MS): The presence of a distinct

    
     185  peak (M-15) is the "smoking gun" for the isopropyl group. The n-propyl isomer prefers losing an ethyl radical (
    
    
    
    ,
    
    
    171) or the full propyl group (
    
    
    ), but rarely loses a methyl group with high intensity because it requires breaking a primary C-C bond rather than a favored branched cleavage.
  • The Ratio Rule: In the n-propyl isomer, the ratio of

    
     171 to 
    
    
    
    185 is high. In the isopropyl target,
    
    
    185 is dominant, and
    
    
    171 is negligible.
Visualizing the Fragmentation Pathway[4][5][6]

The following diagram maps the electron ionization (EI) pathways used to confirm the structure.

FragmentationPathway M Molecular Ion (M+) m/z 200 F1 [M - CH3]+ m/z 185 (Alpha-Cleavage) M->F1 - CH3 (15 Da) Diagnostic for Isopropyl F2 [M - Isopropyl]+ m/z 157 (N-Dealkylation) M->F2 - C3H7 (43 Da) F3 [M - CO2Et]+ m/z 127 (Carbamate Loss) M->F3 - C3H5O2 (73 Da) F4 Immonium Ion m/z 56 (Ring Cleavage) F2->F4 Ring Opening F3->F4 Ring Opening

Figure 1: EI-MS Fragmentation Pathway. The conversion of the parent ion (m/z 200) into the diagnostic m/z 185 ion is the primary differentiator from linear isomers.

Experimental Protocols

To replicate these results, use the following standardized workflows.

Protocol A: GC-MS Identification (Standard)
  • Instrument: Agilent 7890B/5977B (or equivalent single quadrupole).

  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film).

  • Sample Prep: Dissolve 1 mg sample in 1 mL Methanol. Inject 1 µL (Split 20:1).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 280°C for 5 min.

  • MS Source: 230°C, 70 eV. Scan range 40–400 amu.

Protocol B: Isomer Differentiation Workflow

This logic flow ensures you do not misidentify the linear isomer as the branched target.

DecisionTree Start Unknown Sample (MW 200) GC Run GC-EI-MS Start->GC Check185 Check m/z 185 GC->Check185 Iso ID: Isopropyl Isomer (Target) Check185->Iso Present & Distinct (>10% Base Peak) Normal ID: n-Propyl Isomer (Alternative) Check185->Normal Absent or Weak (<2% Base Peak)

Figure 2: Decision Matrix for differentiating Ethyl 4-isopropylpiperazine-1-carboxylate from its n-propyl isomer.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation mechanisms including alpha-cleavage).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library Principles. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69 - Piperazine Derivatives. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. (Provides foundational data on piperazine ring cleavage).

Sources

Safety Operating Guide

Technical Guide: Safe Disposal & Handling of Ethyl 4-isopropylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 4-isopropylpiperazine-1-carboxylate is a specialized organic intermediate containing a piperazine ring, an isopropyl group, and an ethoxycarbonyl group. Unlike common solvents, this compound presents specific chemical risks—primarily alkalinity and the potential for nitrosamine formation—that dictate its disposal pathway.

This guide moves beyond generic "dispose of as hazardous waste" instructions. It provides a chemically grounded workflow to ensure compliance with EPA/RCRA standards and to protect laboratory personnel from long-term exposure risks.

Chemical Identity & Waste Classification
ParameterDetail
CAS Number 61014-91-3
Chemical Class Non-Halogenated Organic Amine / Carbamate
Physical State Liquid (typically) or Low-Melting Solid
Primary Hazards Skin/Eye Irritant (Cat 2), Potential Sensitizer, Combustible
RCRA Status Not P-listed or U-listed. Regulated by Characteristic (Ignitability D001 or Corrosivity D002) or Generator Knowledge.
Disposal Method High-Temperature Incineration (Preferred)

Critical Hazard Assessment: The "Why" Behind the Protocol

As a scientist, you must understand the chemical fate of your waste. We do not simply discard this compound; we manage its reactivity.

The Nitrosamine Hazard (Crucial)

Piperazine derivatives are secondary or tertiary amines. If Ethyl 4-isopropylpiperazine-1-carboxylate is commingled with nitrosating agents (e.g., sodium nitrite, nitric acid, nitrosyl chloride) in a waste container, it can form N-nitroso compounds .

  • Risk: Many N-nitroso piperazines are potent carcinogens.

  • Operational Rule: NEVER pour this waste into a container holding acidic aqueous waste or oxidizing agents.

Alkalinity and Hydrolysis

The carbamate (ester) linkage is susceptible to hydrolysis under strong basic or acidic conditions, potentially releasing isopropylpiperazine.

  • Operational Rule: Maintain waste pH between 6 and 10 if possible, or segregate strictly into organic solvent streams to prevent uncontrolled hydrolysis and heat generation in the waste drum.

Operational Disposal Workflow

The following protocol utilizes a "Stream Segregation" approach to minimize cross-reactivity.

Diagram 1: Waste Stream Decision Logic

The following logic gate ensures the compound is directed to the correct destruction facility (Incineration vs. Aqueous Treatment).

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste: Ethyl 4-isopropylpiperazine-1-carboxylate StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Spill debris, contaminated gloves) StateCheck->Solid HalogenCheck Is it mixed with Halogens? (DCM, Chloroform) Liquid->HalogenCheck StreamC Stream C: Solid Hazardous Waste (Direct Incineration) Solid->StreamC StreamA Stream A: Halogenated Organics (High BTU Incineration) HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organics (Fuel Blending/Incineration) HalogenCheck->StreamB No (Pure or mixed with Acetone/EtOH) Warning DO NOT MIX WITH: - Nitric Acid - Oxidizers - Aqueous Acidic Waste

Caption: Decision logic for segregating piperazine-derivative waste to prevent incompatible mixing and ensure proper destruction.

Step-by-Step Procedure
Phase A: Liquid Waste (Synthesized Material/Mother Liquor)
  • Segregation: Designate a waste container labeled "Non-Halogenated Organic Waste" .

    • Note: If the compound was dissolved in Dichloromethane (DCM) during extraction, it must go into the "Halogenated" stream.

  • Container Compatibility: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal drums if the waste stream is potentially corrosive (pH > 12.5).

  • Labeling: Clearly list "Ethyl 4-isopropylpiperazine-1-carboxylate" as a constituent. Do not use generic labels like "Organic Waste" alone; specific identification aids the disposal facility in managing nitrogen content.

Phase B: Solid Waste (Contaminated PPE/Spill Cleanup)
  • Collection: Place contaminated gloves, weigh boats, and paper towels into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Seal the bag and place it inside a rigid fiber drum or bucket labeled "Hazardous Debris - Incinerate Only" .

Phase C: Empty Container Management
  • Triple Rinse: If the original bottle is empty, triple rinse it with a compatible solvent (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Phase A). Do not pour rinsate down the sink.

  • Defacement: Deface the label and mark "EMPTY." Dispose of the glass/plastic bottle as standard lab trash (unless P-listed, which this is not, but local EHS rules may vary).

Emergency Spillage Protocol

In the event of a benchtop spill, immediate containment is required to prevent volatilization or spread.

  • Evacuate & Ventilate: Piperazines can be respiratory sensitizers. Ensure fume hoods are active.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment:

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or Sand).[1] Do not use sawdust (combustibility risk).

    • Solid Spill: Dampen slightly with an inert solvent (to prevent dust) and sweep up.

  • Neutralization (Optional but Recommended): Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid) to neutralize alkaline residues, followed by water and soap.

  • Disposal: Treat all cleanup materials as Phase B (Solid Waste) .

Regulatory Compliance (US/EU Context)

Adherence to these codes ensures your facility passes audit inspections.

RegulationCode/SectionRelevance
EPA RCRA 40 CFR 261.21 (D001) If the waste formulation has a flash point < 60°C.
EPA RCRA 40 CFR 261.22 (D002) If the waste is aqueous and pH ≥ 12.[2][3]5.
EU CLP EC 1272/2008 Classify as Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).
DOT (Transport) Class 3 or 9 Depends on flammability. Likely "UN 1993, Flammable liquids, n.o.s." if in solvent.[4]

Final Note from the Bench: Always treat piperazine carboxylates as "unknowns" regarding long-term toxicity. The cost of incineration is negligible compared to the risk of environmental contamination or personnel sensitization. When in doubt, incinerate .

References

  • Fisher Scientific. (2025).[5] Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate (Analogous Structure). Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • BenchChem. (2025).[4] Safe Handling and Disposal of Piperazine Derivatives.[4] Retrieved from

  • Sigma-Aldrich. (2025). Isopropyl piperazine-1-carboxylate Product Information & Safety.[5][6][7][8] Retrieved from

Sources

Personal protective equipment for handling Ethyl 4-isopropylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Ethyl 4-isopropylpiperazine-1-carboxylate is a specialized piperazine derivative used primarily as a building block in medicinal chemistry. While specific toxicological data for this exact CAS is often limited in public databases, Read-Across Toxicology from structural analogs (e.g., Ethyl piperazine-1-carboxylate and parent Piperazine) mandates a conservative safety approach.

The Core Hazard: The piperazine moiety is a known sensitizer . Even if the carboxylate group reduces basicity (lowering immediate corrosivity), the risk of acquiring a permanent allergic reaction (dermal or respiratory sensitization) remains the critical safety driver. You must prevent all skin contact.[1][2][3]

Hazard Profiling (Predicted based on Structure-Activity Relationship)
Hazard ClassGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritation.Direct contact will cause dermatitis; repeated contact risks sensitization.
Eye Irritation H319 Causes serious eye irritation.[4]Splash risk is high; standard safety glasses are insufficient for liquid handling.
STOT-SE H335 May cause respiratory irritation.[4]Volatility is low (High BP), but aerosols/mists are hazardous.
Sensitization H317/H334 Precautionary AssignmentTreat as a potential sensitizer. Zero-tolerance for inhalation or skin exposure.

Personal Protective Equipment (PPE) Matrix

Rationale: The addition of the isopropyl group increases the lipophilicity of the molecule compared to bare piperazine, potentially facilitating faster dermal absorption. Standard laboratory PPE must be upgraded to account for this permeation risk.

A. Hand Protection (Critical)

Do not rely on thin latex gloves. The lipophilic nature of the ester and isopropyl groups requires nitrile or laminate barriers.

Glove MaterialThickness (Min)Breakthrough TimeProtocol
Nitrile (Disposable) 0.11 mm (4 mil)~15–30 mins (Splash)Double-gloving required. Change outer glove immediately upon contamination.
Nitrile (Extended) 0.38 mm (15 mil)>480 minsMandatory for spill cleanup or prolonged immersion tasks.
Laminate (Silver Shield) N/A>480 minsRequired if handling neat substance >100mL outside a hood.
B. Respiratory & Eye Protection
ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields do not seal against liquid splashes or creeping vapors.
Respiratory P100/OV Combo Cartridge (Half-face)Primary Control: Fume Hood. Secondary: If hood is unavailable or during spill cleanup, use Organic Vapor (OV) cartridges with P100 pre-filters to capture mists.
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton coats absorb liquids. Use an impervious apron if pouring large volumes.

Safe Handling Lifecycle (Logic Diagram)

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Zero-Contact" principle.

SafeHandling cluster_emergency Contingency Loop Start Start: Task Definition RiskAssess 1. Risk Assessment (Check Volume & State) Start->RiskAssess EngControls 2. Engineering Controls (Fume Hood Verification) RiskAssess->EngControls Confirm Airflow >100 fpm PPE_Don 3. PPE Donning (Double Nitrile + Goggles) EngControls->PPE_Don Safe to Proceed Handling 4. Active Handling (Weighing/Transfer) PPE_Don->Handling Waste 5. Waste Segregation (Non-Halogenated Organic) Handling->Waste Task Complete Spill Spill Event Handling->Spill Accident Cleanup Absorb w/ Vermiculite (Use Thicker Gloves) Spill->Cleanup Cleanup->Waste

Figure 1: Operational workflow emphasizing engineering controls prior to PPE selection.

Operational Protocols

Phase 1: Preparation & Weighing

Objective: Prevent inhalation of aerosols and contamination of balances.

  • Engineering Check: Verify fume hood face velocity is 0.5 m/s (100 fpm).

  • Workspace: Place a disposable absorbent mat (benchkote) in the hood.

  • Weighing:

    • Solids/Viscous Liquids: Weigh inside the fume hood. If the balance is external, tare the vial inside the hood, cap it, move to the balance, weigh, then return to the hood to add material. Never open the stock container outside the hood.

    • Static Control: Use an antistatic gun if the material is a dry powder (less likely for this ester, but possible).

Phase 2: Solubilization & Reaction

Objective: Mitigate exothermic risks and pressure buildup.

  • Solvent Choice: Ethyl 4-isopropylpiperazine-1-carboxylate is soluble in organic solvents (DCM, Ethyl Acetate, Methanol).

  • Addition: Add solvent to the reagent slowly.

  • Incompatibility: Avoid strong oxidizing agents and strong acids.[5] The amine functionality (even if hindered) can react exothermically with strong acids.

  • Temperature: Keep reaction temperature <50°C unless in a closed, pressure-rated system, as piperazine derivatives can degrade or volatilize.

Phase 3: Decontamination & Doffing

Objective: Prevent "take-home" exposure.

  • Wipe Down: Wipe all exterior surfaces of flasks/vials with a solvent-dampened Kimwipe (ethanol or acetone) before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.[3] Do not use solvent to wash skin , as this increases permeability.

Emergency Response

Spill Management (< 100 mL)
  • Evacuate: Alert immediate personnel.

  • PPE Upgrade: Don Silver Shield or 15-mil Nitrile gloves and a respirator (if outside hood).

  • Contain: Dike the spill with spill pillows or vermiculite.

  • Neutralize: Absorb liquid. Do not use bleach immediately (potential chloramine formation with amines). Use simple absorption.

  • Clean: Wash area with soapy water twice.

First Aid
  • Eye Contact: Flush with water for 15 minutes .[1][3] Hold eyelids open. Seek medical attention immediately (ophthalmologist).

  • Skin Contact: Remove contaminated clothing.[1][2] Wash with soap and water for 15 minutes.[3] Monitor for redness/blistering (delayed sensitization).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek emergency care.

Disposal & Environmental Compliance

  • Waste Stream: Segregate as Non-Halogenated Organic Waste .

  • Labeling: Clearly label as "Contains Piperazine Derivative - Potential Sensitizer."

  • Rinsing: Triple rinse empty containers with a suitable solvent (e.g., Ethanol) before disposal. Add rinsate to the organic waste stream.

References

  • National Library of Medicine (PubChem). Compound Summary: Ethyl 4-isopropylpiperazine-1-carboxylate (CAS 61014-91-3). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine (CAS 110-85-0) - Read-Across Data for Sensitization. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Piperazine Dihydrochloride (Analogous Handling). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-isopropylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-isopropylpiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.